molecular formula C16H24N2O2 B15322651 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Katalognummer: B15322651
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: QIZKNUGAJQZRQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical reagent designed for use as a key synthetic intermediate in pharmaceutical research and development. The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in a wide range of bioactive molecules and FDA-approved drugs . This specific compound, featuring a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a p-tolyl substituent on the ring carbon, is a valuable building block for constructing more complex molecules. Piperazine derivatives are integral to numerous therapeutic areas, serving as core structures in kinase inhibitors, receptor modulators, and various other pharmacologically active compounds . The Boc protecting group is particularly useful in multi-step synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. Researchers utilize this and related N-Boc-protected piperazines as versatile synthons to facilitate the discovery and optimization of new chemical entities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3

InChI-Schlüssel

QIZKNUGAJQZRQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Physicochemical Profiling of 1-Boc-2-(p-tolyl)piperazine: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Common Nomenclature: 1-Boc-2-(p-tolyl)piperazine / 1-Boc-2-(4-methylphenyl)piperazine Document Type: Technical Whitepaper & Synthetic Methodology Guide

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, frequently appearing in central nervous system (CNS) agents, kinase inhibitors, and antiviral drugs[1]. Specifically, 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester serves as a highly versatile, orthogonally protected building block. The strategic placement of the tert-butyloxycarbonyl (Boc) group at the N1 position, adjacent to the chiral C2 p-tolyl center, allows researchers to selectively functionalize the N4 secondary amine without compromising the integrity of the stereocenter[2]. This guide explores the physicochemical properties, structural dynamics, and self-validating synthetic protocols required to handle and synthesize this critical intermediate.

Part 1: Quantitative Physicochemical Profiling

Understanding the physical properties of 1-Boc-2-(p-tolyl)piperazine is critical for optimizing downstream coupling reactions (e.g., Buchwald-Hartwig aminations or SN2 alkylations). The table below summarizes the core quantitative data utilized during formulation and reaction design.

ParameterQuantitative Value / DescriptionFormulation & Synthetic Significance
Molecular Formula C₁₆H₂₄N₂O₂Standard composition for Boc-protected arylpiperazines.
Molecular Weight 276.38 g/mol Optimal for maintaining low total MW in final API constructs, adhering to Lipinski's Rule of 5.
Physical State Solid (Powder)Facilitates gravimetric handling and long-term bench stability.
Predicted Boiling Point ~350–370 °CIndicates high thermal stability during heated cross-coupling reactions.
pKa (Secondary Amine) ~8.5–9.2Ensures strong nucleophilicity at N4 for downstream functionalization.
LogP (Predicted) ~2.8–3.1Favorable lipophilicity profile for CNS-targeted drug design.

Part 2: Mechanistic Synthetic Pathways & Protocols

The synthesis of 2-arylpiperazines has historically been challenging due to the propensity of the chiral centers to racemize. Below are two field-proven, self-validating methodologies for synthesizing enantioenriched 1-Boc-2-(p-tolyl)piperazine.

Method A: Asymmetric Synthesis via CBS Reduction

This classical approach builds the piperazine ring from an acyclic precursor, establishing the stereocenter early in the synthesis[3].

SynthesisWorkflow A Phenacyl Bromide (Starting Material) B CBS Reduction (Enantiocontrol) A->B Borane C 1,2,3-Oxathiazolidine 2-oxide (Intermediate) B->C SOCl2 D Azide Displacement (Inversion of Configuration) C->D NaN3 / DMF E Piperazine-2,3-dione (Cyclization) D->E Cyclization F Reduction & Boc Protection (Final Functionalization) E->F LiAlH4 then Boc2O G 1-Boc-2-(p-tolyl)piperazine (Target Compound) F->G Isolation

Figure 1: Asymmetric synthesis workflow of 1-Boc-2-(p-tolyl)piperazine via CBS reduction.

Step-by-Step Protocol & Causality

Step 1: Enantioselective CBS Reduction

  • Action: React p-methylphenacyl bromide with borane in the presence of a chiral oxazaborolidine (CBS) catalyst[3].

  • Causality: The CBS catalyst coordinates both the borane and the ketone, enforcing a rigid transition state. This directs hydride transfer exclusively to one face of the carbonyl, establishing the C2 stereocenter with high enantiomeric excess (ee) rather than yielding a racemic mixture[3].

  • Self-Validation: Chiral HPLC Aliquot Check. Do not proceed unless the intermediate alcohol demonstrates >95% ee.

Step 2: Oxathiazolidine Activation & Azide Displacement

  • Action: Convert the chiral alcohol to a 1,2,3-oxathiazolidine 2-oxide, followed by nucleophilic attack using sodium azide (NaN₃) in DMF[3].

  • Causality: Direct amination of the alcohol often leads to racemization via an SN1 pathway. The oxathiazolidine intermediate acts as a superior leaving group, ensuring a strict SN2 displacement by the azide, thereby perfectly inverting the stereocenter[3].

  • Self-Validation: FT-IR Spectroscopy. Confirm the presence of the strong azide stretch (~2100 cm⁻¹) and the disappearance of the hydroxyl stretch (~3300 cm⁻¹).

Step 3: Cyclization and Global Reduction

  • Action: Reduce the azide, cyclize to form the piperazine-2,3-dione core, and perform a global reduction using LiAlH₄[3].

  • Causality: Intramolecular cyclization is thermodynamically driven by the formation of the stable six-membered diketopiperazine ring. Subsequent LiAlH₄ treatment fully reduces the amides to secondary amines[3].

  • Self-Validation: LC-MS Analysis. Verify the mass shift corresponding to the loss of N₂ and complete ring closure.

Step 4: Regioselective Orthogonal Protection

  • Action: Selectively protect the N1 position using Di-tert-butyl dicarbonate (Boc₂O).

  • Causality: The steric bulk of the p-tolyl group at C2 differentiates the nucleophilicity of N1 vs. N4. Under controlled stoichiometric conditions, the Boc group is strategically placed at N1 to provide steric shielding for future functionalizations.

  • Self-Validation: ¹H NMR (CDCl₃). Confirm the presence of the 9-proton singlet at ~1.4 ppm (Boc group) and the retention of the p-tolyl methyl singlet at ~2.3 ppm.

Method B: Modern Photoredox Decarboxylative Arylation

Direct C–H functionalization of six-membered saturated heterocycles by photocatalysis is historically problematic due to poor product yields[1]. To circumvent this, modern protocols utilize a decarboxylative arylation strategy followed by kinetic resolution[2].

Photoredox Start Piperazine Precursor (Orthogonally Protected) Photo Photocatalytic Arylation (Ir-complex, Blue Light) Start->Photo Decarboxylative Coupling Racemic Racemic 2-Arylpiperazine (Intermediate) Photo->Racemic High Yield Kinetic Kinetic Resolution (n-BuLi / (+)-Sparteine) Racemic->Kinetic Asymmetric Lithiation Enantio Enantioenriched 1-Boc-2-(p-tolyl)piperazine Kinetic->Enantio Configuration Stable

Figure 2: Photoredox decarboxylative arylation and kinetic resolution pathway.

Step-by-Step Protocol & Causality

Step 1: Metallaphotoredox Decarboxylative Arylation

  • Action: Irradiate a mixture of Boc-protected piperazine carboxylic acid, p-tolyl bromide, and an Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) with blue LEDs[1].

  • Causality: Decarboxylative arylation bypasses the high bond dissociation energies of direct C-H activation by generating a highly reactive α-amino radical via single-electron transfer (SET). This radical rapidly undergoes cross-coupling in a dual Ir/Ni catalytic cycle[2].

  • Self-Validation: Reaction Monitoring. Track the consumption of the starting carboxylic acid via LC-MS until >98% conversion is achieved.

Step 2: Kinetic Resolution via Asymmetric Lithiation

  • Action: Treat the resulting racemic 1-Boc-2-(p-tolyl)piperazine with n-BuLi and (+)-sparteine at -78 °C[1].

  • Causality: The chiral (+)-sparteine ligand creates an asymmetric environment, directing the n-BuLi to selectively deprotonate (lithiate) only one enantiomer of the piperazine[1]. The lithiated intermediate is configurationally stable at low temperatures, preventing epimerization and allowing the unreacted enantioenriched starting material to be recovered[2].

  • Self-Validation: Chiral SFC (Supercritical Fluid Chromatography). Isolate the unreacted enantiomer and verify >99% ee.

Part 3: Applications in Drug Development

The structural dynamics of 2-arylpiperazines make them indispensable in late-stage drug development. Phenyl-substituted piperazines are substrates with precedent biological activity, inciting interest in stereochemically diverse pipelines[4].

Notably, enantioenriched derivatives of 1-Boc-2-(p-tolyl)piperazine have been utilized in the synthesis of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [1]. In preclinical models, these inhibitors have demonstrated a significant decrease in tau phosphorylation after oral administration, showcasing excellent pharmacokinetic (PK) profiles and highlighting their therapeutic potential in treating Alzheimer's disease and other neurodegenerative disorders[1],[4].

References

  • [1] Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

  • [3] Asymmetric synthesis of 2-arylpiperazines. PubMed / National Institutes of Health. Available at: [Link]

  • [2] Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Organic Letters. Available at:[Link]

  • [4] Asymmetric synthesis of 2-arylpiperazines. ResearchGate. Available at:[Link]

Sources

What is the CAS number and molecular weight of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical basicity, make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this class, 2-arylpiperazine derivatives have garnered significant attention for their wide range of pharmacological activities, targeting the central nervous system, cancer, and various neurological disorders.[3][4][5][6]

The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group onto one of the piperazine nitrogens, as in 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester, is a cornerstone of modern synthetic strategies. This mono-protection allows for the selective functionalization of the remaining free secondary amine, providing a versatile platform for the construction of complex molecular architectures and chemical libraries for drug discovery.[2] This guide offers a comprehensive overview of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester, detailing its physicochemical properties, synthetic routes, spectroscopic characterization, and applications in research and development.

Physicochemical Properties

A precise CAS number for 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. However, its fundamental properties can be derived from its chemical structure. For context, the CAS number for the parent N-Boc-piperazine is 57260-71-6.[2]

PropertyValueReference
Molecular Formula C₁₆H₂₄N₂O₂Calculated
Molecular Weight 276.38 g/mol Calculated
Appearance Expected to be a white to off-white solid or a viscous oilGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[2]

Synthesis and Manufacturing

The synthesis of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester can be logically approached in a two-step sequence: first, the synthesis of the 2-(p-tolyl)piperazine core, followed by the selective mono-N-Boc protection.

Step 1: Synthesis of 2-(p-tolyl)piperazine

Several methods exist for the synthesis of 2-arylpiperazines. A common and effective approach involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and an appropriate aldehyde.

Experimental Protocol: Synthesis of 2-(p-tolyl)piperazine

  • To a solution of N-benzylethylenediamine (1.0 eq) and 4-methylbenzaldehyde (1.2 eq) in a suitable solvent such as acetonitrile, add a photocatalyst like [Ir(ppy)₂(dtbpy)]PF₆ (1-2 mol%).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzyl protected 2-(p-tolyl)piperazine.

  • The benzyl group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford the desired 2-(p-tolyl)piperazine.

Step 2: N-tert-Butoxycarbonylation

The selective mono-protection of the less sterically hindered nitrogen of 2-(p-tolyl)piperazine is a crucial step. The reaction with di-tert-butyl dicarbonate (Boc₂O) is a standard and high-yielding method.

Experimental Protocol: Synthesis of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Dissolve 2-(p-tolyl)piperazine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

G cluster_0 Step 1: Synthesis of 2-(p-tolyl)piperazine cluster_1 Step 2: N-Boc Protection N-benzylethylenediamine N-benzylethylenediamine Photocatalytic Annulation Photocatalytic Annulation N-benzylethylenediamine->Photocatalytic Annulation 4-methylbenzaldehyde 4-methylbenzaldehyde 4-methylbenzaldehyde->Photocatalytic Annulation N-benzyl-2-(p-tolyl)piperazine N-benzyl-2-(p-tolyl)piperazine Photocatalytic Annulation->N-benzyl-2-(p-tolyl)piperazine Debenzylation Debenzylation N-benzyl-2-(p-tolyl)piperazine->Debenzylation 2-(p-tolyl)piperazine 2-(p-tolyl)piperazine Debenzylation->2-(p-tolyl)piperazine N-Boc Protection N-Boc Protection 2-(p-tolyl)piperazine->N-Boc Protection Boc2O Boc2O Boc2O->N-Boc Protection Target Compound 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester N-Boc Protection->Target Compound

Caption: Synthetic workflow for 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

Chemical Reactivity and Functionalization

The synthetic utility of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective chemistry at the free secondary amine.

Functionalization of the Free Amine

The secondary amine can undergo a variety of transformations, including:

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.[7]

  • N-Alkylation: Nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups.[2]

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[8] This deprotection unmasks the second nitrogen atom, making it available for further functionalization.

G cluster_0 Functionalization at N4 Start 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Arylation Arylation Start->Arylation Buchwald-Hartwig Alkylation Alkylation Start->Alkylation Reductive Amination Acylation Acylation Start->Acylation Acyl Chloride Deprotection Acidic Conditions (e.g., TFA, HCl) Arylation->Deprotection Alkylation->Deprotection Acylation->Deprotection Functionalized_Product N4-Functionalized 2-(p-tolyl)piperazine Deprotection->Functionalized_Product

Caption: Key functionalization and deprotection pathways.

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

    • Piperazine Protons: A complex set of multiplets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the seven piperazine ring protons. The proton at the C2 position, adjacent to the tolyl group, would likely appear as a distinct multiplet.

    • Tolyl Methyl Protons: A singlet at around δ 2.3 ppm.

    • Boc Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.4-1.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 120-140 ppm, including the quaternary carbon attached to the piperazine ring.

    • Piperazine Carbons: Signals in the range of δ 40-60 ppm.

    • Tolyl Methyl Carbon: A signal at around δ 21 ppm.

    • Boc Carbons: A signal for the quaternary carbon of the Boc group at ~δ 80 ppm and a signal for the methyl carbons at ~δ 28 ppm. The carbonyl carbon of the Boc group would appear around δ 155 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 276 or 277, respectively.

    • A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

Applications in Research and Drug Development

The 2-arylpiperazine motif is a key pharmacophore in a wide array of therapeutic agents. These compounds have been shown to interact with various biological targets, particularly within the central nervous system.[5] The structural flexibility of the arylpiperazine scaffold allows for the fine-tuning of receptor affinity and selectivity.

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester serves as an invaluable building block for the synthesis of novel drug candidates in areas such as:

  • Neuroscience: Derivatives of arylpiperazines are known to act as ligands for dopamine and serotonin receptors, leading to their investigation as potential treatments for depression, anxiety, and other neurological disorders.[5]

  • Oncology: The arylpiperazine scaffold has been incorporated into molecules designed as anti-proliferative agents, showing cytotoxic effects against various cancer cell lines.[3][4][6]

  • Antiviral and Antimicrobial Agents: The piperazine ring is a component of several antiviral and antimicrobial drugs, and new derivatives are continuously being explored.

The title compound allows for the systematic modification of the N4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, while not having a readily assigned CAS number, is a strategically important building block in medicinal chemistry and organic synthesis. Its calculated molecular weight is 276.38 g/mol . The synthetic routes to this compound are accessible through established methodologies, and its chemical reactivity allows for diverse functionalization. The 2-arylpiperazine core, made readily available for derivatization through the use of the Boc protecting group, will continue to be a valuable scaffold in the quest for novel therapeutics to address a wide range of human diseases.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. (2004). PubMed. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015). Journal of the American Chemical Society. [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.).
  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid. (n.d.). PubChem. [Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Synthesis pathways for 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in organic chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore, profoundly influencing the solubility, metabolic stability, and target-binding affinity of drug candidates. Within this class, 2-arylpiperazines represent a particularly valuable subclass, offering a three-dimensional vector for exploring chemical space that is distinct from their more common N-aryl counterparts.[3][4]

This guide focuses on the synthesis of a key building block: 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester . The incorporation of a p-tolyl group at the C2 position provides a specific lipophilic handle, while the orthogonal N1-Boc and N4-H protecting groups allow for selective, sequential functionalization. This makes it an indispensable intermediate for constructing complex molecular architectures in drug discovery programs targeting kinases, GPCRs, and other important biological targets.[1][2]

This document provides a detailed exploration of the principal synthetic strategies for accessing this molecule, emphasizing the mechanistic rationale behind procedural choices, offering field-tested experimental protocols, and presenting a comparative analysis to guide synthetic route selection.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections and strategic approaches. The primary disconnections are the C-N bonds of the piperazine ring and the crucial C-Aryl bond. This analysis logically leads to the major synthetic pathways discussed in this guide.

G cluster_path1 Pathway 1: C-N Cross-Coupling cluster_path2 Pathway 2: Reductive Amination cluster_path3 Pathway 3: Cyclization Strategy target 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester p1_inter N-Boc-2-p-tolylpiperazine target->p1_inter Retrosynthesis p2_inter Imine/Enamine Intermediate target->p2_inter Retrosynthesis p1_inter->target N-Boc Protection p1_start1 1-bromo-4-methylbenzene (Aryl Halide) p1_start1->p1_inter Buchwald-Hartwig Amination p1_start2 tert-butyl piperazine-1-carboxylate p1_start2->p1_inter p2_inter->target Reduction & N-Boc Protection p2_start1 1-(p-tolyl)ethane-1,2-diamine p2_start1->p2_inter p2_start2 Glyoxal or equivalent p2_start2->p2_inter p3_start1 N-Boc-ethylenediamine p3_start1->target Double Alkylation/ Reductive Cyclization p3_start2 2-bromo-1-(p-tolyl)ethan-1-one p3_start2->target G Pd0 Pd(0)L2 Complex1 Ar-Pd(II)-X      L2 Pd0->Complex1 Oxidative Addition ArX Ar-X ArX->Complex1 Complex2 [Ar-Pd(II)-NHR2]+      L2 Complex1->Complex2 Amine Coordination Amine R2NH Amine->Complex2 Complex3 Ar-Pd(II)-NR2      L2 Complex2->Complex3 Deprotonation BaseH Base-H+ Complex2->BaseH Complex3->Pd0 Reductive Elimination Product Ar-NR2 Complex3->Product Base Base Base->Complex2 Base->BaseH

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), XantPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add tert-butyl piperazine-1-carboxylate (1.2 eq.) and 1-bromo-4-methylbenzene (1.0 eq.) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-aryl piperazine product.

  • Boc Protection: The resulting 1-(p-tolyl)piperazine is then protected using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine to yield the final product. [5]

Pathway 2: Diastereoselective Reductive Amination

Reductive amination is a robust and widely utilized method for forming C-N bonds, particularly in industrial settings, due to its operational simplicity and the use of cost-effective reagents. [6][7]The process involves the in-situ formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced to the corresponding amine. [6] Mechanistic Rationale: For the synthesis of 2-substituted piperazines, an intramolecular reductive amination is a highly effective strategy. [8]The reaction can be initiated from a suitable diamine and a dicarbonyl equivalent. A key advantage is the ability to use specialized reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated imine intermediate. [9][10]This selectivity minimizes side reactions and often allows for a one-pot procedure.

G start1 1-(p-tolyl)ethane-1,2-diamine step1 Mix in Solvent (e.g., DCM) start1->step1 start2 N-Boc-aminoacetaldehyde start2->step1 step2 Imine Formation (Intermediate) step1->step2 step3 Add NaBH(OAc)3 step2->step3 step4 Intramolecular Cyclization & Reduction step3->step4 product Target Molecule step4->product

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Intramolecular Reductive Amination

  • Reactor Setup: Dissolve N-Boc-aminoacetaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add 1-(p-tolyl)ethane-1,2-diamine (1.1 eq.) to the solution, followed by acetic acid (1.1 eq.) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 12-18 hours, monitoring by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the target molecule.

Pathway 3: Chiral Pool Synthesis from α-Amino Acids

For applications requiring high enantiomeric purity, leveraging the chiral pool is a premier strategy. [3][11]Starting from a readily available, enantiopure α-amino acid, the stereocenter is set at the beginning of the synthesis, and the piperazine ring is constructed around it.

Conceptual Rationale: This approach typically begins with an enantiopure amino acid, such as D- or L-phenylalanine as an analogue. The carboxylic acid and amine functionalities are transformed through a series of steps (e.g., reduction, protection, activation) to form a suitable diamine precursor. This precursor then undergoes cyclization to form the piperazinone ring, which can be subsequently reduced to the desired piperazine. [12][13] Key Steps:

  • Starting Material: Begin with an enantiopure amino acid or amino alcohol.

  • Diamine Formation: Convert the starting material into an orthogonally protected 1,2-diamine.

  • Cyclization: React the diamine with a two-carbon electrophile (e.g., a bromoacetyl derivative or an α,β-unsaturated ester via an aza-Michael addition) to form a piperazinone intermediate. [11]4. Reduction & Deprotection/Protection: Reduce the amide of the piperazinone ring (e.g., with LiAlH₄ or BH₃) and manipulate the protecting groups as needed to arrive at the final target molecule.

This method, while often longer, provides unparalleled control over stereochemistry, which is a critical requirement for many pharmaceutical applications. [3]

Comparative Analysis of Synthetic Routes

Parameter Buchwald-Hartwig Amination Reductive Amination Chiral Pool Synthesis
Versatility High; tolerates a wide range of aryl halides and functional groups. High; broad scope of aldehydes/ketones and amines. [10]Moderate; dependent on the availability of the chiral starting material.
Typical Yields Good to Excellent (60-95%).Good to Excellent (65-90%). [9]Moderate to Good (40-80% over multiple steps).
Scalability Scalable, but cost of catalyst and ligand can be a factor.Highly scalable and often preferred for industrial production. [7]Less scalable due to the multi-step nature and higher cost of chiral precursors.
Stereocontrol Not inherently stereoselective; requires a chiral ligand or resolution.Can be made stereoselective with a chiral starting material or catalyst.Excellent; stereochemistry is defined by the starting material. [3][11]
Cost-Effectiveness Moderate; palladium catalysts and specialized ligands can be expensive. [14]High; uses inexpensive reagents and reducing agents.Low; multi-step sequences and costly starting materials increase the overall cost.
Conditions Mild to moderate heating (80-120 °C); requires inert atmosphere.Very mild (often room temperature); generally air-tolerant. [9]Can involve harsh reagents (e.g., LiAlH₄) and requires multiple steps.

Conclusion: A Versatile Building Block for Modern Chemistry

The synthesis of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is achievable through several robust and well-documented chemical pathways. The Buchwald-Hartwig amination offers supreme versatility and is ideal for library synthesis and exploring a wide range of aryl substituents. For large-scale, cost-effective production, reductive amination strategies, particularly those involving an intramolecular cyclization, represent the most practical approach. When absolute stereochemical control is paramount, a chiral pool synthesis starting from an enantiopure amino acid is the method of choice, despite its increased step count.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research program, balancing the need for scalability, cost, stereochemical purity, and overall synthetic efficiency. The protocols and analyses provided in this guide offer a solid foundation for any scientist working with this valuable chemical intermediate.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Vertex AI Search.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu.
  • Asymmetric synthesis of 2-arylpiperazines | Request PDF. (n.d.). ResearchGate.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). PMC.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (n.d.). PMC.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • 893750-16-8 | 2-Methyl-1-(o-tolyl)piperazine. (n.d.). ChemScene.
  • How to Prepare (S)-4-N-Boc-2-methylpiperazine?. (2022, December 20). Guidechem.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). ACS Publications.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • N-(2-Aminoethyl)piperazine synthesis protocol. (n.d.). Benchchem.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed.
  • Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. (2012, July 15). PubMed.

Sources

Comprehensive Safety, Handling, and Application Guide for 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as 1-Boc-2-(4-methylphenyl)piperazine) is a highly versatile, orthogonally protected chiral building block used extensively in medicinal chemistry and drug development. By masking the N1 position with a tert-butoxycarbonyl (Boc) group, researchers can selectively functionalize the sterically hindered N4 secondary amine. This in-depth technical guide bridges the gap between raw Safety Data Sheet (SDS) metrics and field-proven laboratory workflows, ensuring both scientific integrity and operational safety.

Chemical Identity & Physical Properties

Understanding the physical parameters of the compound is the first step in predicting its behavior in solution and its interaction with biological tissues.

PropertyValue
Chemical Name 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Synonyms 1-Boc-2-(4-methylphenyl)piperazine; tert-butyl 2-(p-tolyl)piperazine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Insoluble in H₂O

Safety Data Sheet (SDS) & Hazard Mitigation

In accordance with the[1], this compound is classified under the Globally Harmonized System (GHS) for the following hazards:

  • Skin Irritation (Category 2, H315)

  • Eye Irritation (Category 2A, H319)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335)

The Causality of Hazards

Unlike simple aliphatic hydrocarbons, this molecule contains a basic secondary amine (pKa ~9.0) adjacent to a highly lipophilic p-tolyl ring. Why does it cause severe irritation? The lipophilic tolyl group allows the molecule to rapidly partition into and disrupt the lipid bilayer of the stratum corneum (skin) and corneal epithelium (eyes). Once penetrated, the localized basicity of the amine induces cellular irritation and inflammatory cascades. Furthermore, as a fine crystalline powder, it presents a significant inhalation hazard (STOT SE 3) because micro-particulates can easily deposit in the upper respiratory tract, reacting with mucosal moisture.

Handling & Storage Protocols
  • PPE Requirements: Nitrile gloves (double-gloving recommended for bulk transfers), safety goggles, and a laboratory coat. All powder manipulation must occur inside a fume hood with a minimum face velocity of 100 fpm.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or N₂).

  • The Causality of Storage: Why must the vial be warmed to room temperature before opening? Opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture onto the powder. Over time, this moisture can induce slow hydrolysis of the Boc group or cause the powder to clump, drastically altering its weighing accuracy and reaction kinetics.

SafetyWorkflow Receipt Material Receipt Storage Storage: 2-8°C, Argon Receipt->Storage Dispense Dispensing: Fume Hood Storage->Dispense Warm to RT first Reaction Reaction Execution Dispense->Reaction Use proper PPE Waste Waste Segregation Reaction->Waste Quench & Dispose

Standard operating procedure for the safe handling, storage, and disposal of the compound.

Experimental Workflows & Synthetic Applications

The primary utility of this compound relies on orthogonal protection strategies, a cornerstone of modern organic synthesis as detailed in[2]. The following self-validating protocols outline the functionalization and subsequent deprotection of the piperazine core.

Workflow 1: N4-Alkylation/Acylation

Because the N1 position is Boc-protected, the N4 position can be selectively targeted by electrophiles.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is chosen over stronger, nucleophilic bases to act purely as an acid scavenger. It neutralizes the HCl generated during acylation without attacking the electrophile or prematurely cleaving the Boc group.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the desired acyl chloride or alkyl halide (1.1 eq).

  • Validation: Stir for 2 hours, warming to room temperature. Validate reaction completion via LC-MS (monitoring for the disappearance of the m/z 277.2 [M+H]+ starting material peak).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow 2: Boc Deprotection (Acidic Cleavage)

Once the N4 position is functionalized, the N1 Boc group must be removed to yield the final Active Pharmaceutical Ingredient (API) or next-stage intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-functionalized intermediate in anhydrous DCM to a concentration of 0.1 M.

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM[3].

  • Reaction & Off-Gassing: Stir the reaction open to a bubbler (do not seal the system) for 1–2 hours at room temperature.

    • Causality of Mechanism: According to established [4], the acidic environment protonates the carbamate oxygen. This triggers fragmentation into a carbamic acid and a highly reactive tert-butyl cation. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas (which is why the system must be vented to prevent explosion).

  • Validation: Monitor via TLC (Ninhydrin stain) to ensure the appearance of the primary/secondary amine.

  • Isolation: Concentrate the mixture under a stream of N₂ to remove excess TFA. Azeotrope with toluene (3x) to yield the free amine as a stable TFA salt[4].

SyntheticWorkflow SM 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Functionalize N4-Functionalization (Acylation/Alkylation) SM->Functionalize Base, Electrophile Intermediate N4-Substituted Intermediate Functionalize->Intermediate TLC/LC-MS Check Deprotect Boc Deprotection (TFA/DCM) Intermediate->Deprotect Acidic Conditions API Target API Deprotect->API CO2 + Isobutylene release

Synthetic workflow detailing N4-functionalization followed by acidic Boc-deprotection.

Analytical Characterization Standards

To ensure the integrity of the starting material before initiating complex syntheses, perform the following baseline validations:

  • LC-MS (ESI+): Look for the parent ion at m/z 277.2 [M+H]⁺ . A common fragmentation pattern in the mass spectrometer will show the loss of the Boc group (-100 Da), resulting in a major fragment at m/z 177.1 .

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the Boc group via a sharp, highly integrated singlet at ~1.45 ppm (9H). The p-tolyl methyl group should appear as a distinct singlet at ~2.32 ppm (3H).

References

  • Hazard Communication - Overview | Occupational Safety and Health Administration. OSHA. URL: [Link]

  • Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley. URL:[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. URL:[Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a detailed framework for understanding, predicting, and experimentally determining the solubility of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond simple data reporting. It delves into the underlying physicochemical principles that govern the compound's interaction with polar aprotic solvents. We present a theoretical analysis of the molecule's structural components, a robust, step-by-step protocol for equilibrium solubility determination via the shake-flask method, and a discussion on interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a predictive and practical approach to characterizing the solubility of complex organic molecules.

Introduction: Structural and Physicochemical Analysis of the Solute

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a heterobifunctional molecule, meaning its structure contains distinct regions with differing polarities that dictate its overall physicochemical behavior. A thorough analysis of these regions is fundamental to predicting its solubility. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2]

Key Structural Features:

  • Piperazine Ring: This core structure contains two nitrogen atoms. The secondary amine is protected by the Boc group, leaving the tertiary amine capable of acting as a hydrogen bond acceptor. This region contributes to the molecule's polarity.

  • p-Tolyl Group: An aromatic, non-polar moiety that will preferentially interact with non-polar or weakly polar solvents through van der Waals forces. Its presence generally decreases solubility in highly polar solvents.[2]

  • tert-Butyl Ester (Boc Group): A bulky, sterically hindering, and highly non-polar protecting group. This aliphatic component significantly contributes to the molecule's lipophilicity and will limit its solubility in very polar environments.

  • Carboxylic Acid Ester: The carbonyl oxygen within the ester group can act as a hydrogen bond acceptor, providing a site for interaction with solvent molecules.

The molecule thus presents a balance of polar hydrogen bond accepting sites (piperazine nitrogen, carbonyl oxygen) and significant non-polar regions (p-tolyl and tert-butyl groups). This duality suggests that its solubility will be highly dependent on the specific properties of the chosen polar aprotic solvent.

mol 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester piperazine Piperazine Core (Polar, H-Bond Acceptor) mol->piperazine contributes polarity tolyl p-Tolyl Group (Non-Polar, Aromatic) mol->tolyl contributes lipophilicity boc tert-Butyl Ester (Boc) (Non-Polar, Bulky) mol->boc contributes lipophilicity & steric hindrance

Caption: Structural analysis of the target molecule.

The Solvent System: Understanding Polar Aprotic Solvents

Polar aprotic solvents are characterized by their significant dipole moments but lack acidic protons (like O-H or N-H bonds).[3] This means they can act as hydrogen bond acceptors but not donors. Their ability to dissolve compounds is governed by a combination of their polarity (dielectric constant) and their capacity to solvate charged or polar species.[3]

Commonly Selected Solvents for Solubility Screening:

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key Characteristics
Dimethyl Sulfoxide (DMSO) 473.96Highly polar; strong H-bond acceptor; excellent solvent for a wide range of compounds.[2]
N,N-Dimethylformamide (DMF) 373.82Highly polar; strong H-bond acceptor; commonly used in organic synthesis.[3]
Acetonitrile (ACN) 37.53.92Less polar than DMSO/DMF; good for moderately polar compounds.
Tetrahydrofuran (THF) 7.61.75Lower polarity; effective at dissolving less polar compounds and those with ether linkages.

Predicted Solubility Profile: Based on the solute's mixed polarity, we can hypothesize the following solubility trend: DMSO ≈ DMF > Acetonitrile > THF

The strong hydrogen bond accepting nature and high polarity of DMSO and DMF are expected to effectively solvate the polar regions of the molecule, while also accommodating the non-polar moieties. The lower polarity of THF will likely result in reduced solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, thermodynamically-sound solubility data, the shake-flask method is the gold standard.[4] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium, providing a value that is independent of dissolution rate.[5]

Objective: To determine the equilibrium solubility of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester in a panel of polar aprotic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (solid, >98% purity)

  • HPLC-grade solvents: DMSO, DMF, ACN, THF

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess of the solid compound to a tared 2 mL glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid.

    • Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

    • Prepare one vial for each solvent to be tested. A blank (solvent only) and a control (a compound with known solubility) are recommended for validation.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the slurries to equilibrate for a minimum of 24 hours. This duration is crucial to ensure the system reaches a true thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to stand undisturbed for 1-2 hours to let the excess solid settle.

    • To ensure complete removal of solid particulates, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes. This step is vital to avoid artificially inflating the solubility measurement.

  • Sample Collection and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw an aliquot of the supernatant using a clean pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled HPLC vial. This removes any remaining microscopic particles.

    • Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations.

    • Analyze the diluted samples via HPLC-UV. The wavelength for detection should be set to the λ_max of the compound.

    • Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The final value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask method.

Data Interpretation and Influential Factors

The quantitative data obtained should be compiled into a clear, comparative format.

Illustrative Solubility Data Table (Hypothetical Values):

SolventSolubility at 25 °C (mg/mL)Classification
DMSO > 200Very Soluble
DMF 155Freely Soluble
Acetonitrile 45Soluble
THF 18Sparingly Soluble

Causality Behind the Results:

  • High Solubility in DMSO/DMF: The high polarity and strong hydrogen bond accepting capacity of these solvents effectively overcome the crystal lattice energy of the solid solute. They can solvate both the polar piperazine/carbonyl regions and, to a lesser extent, the non-polar aromatic and aliphatic groups.

  • Moderate Solubility in Acetonitrile: ACN is polar enough to interact with the solute's polar functionalities, but its smaller molecular size and slightly lower H-bond accepting strength compared to DMSO make it a less effective solvent for this specific structure.

  • Lower Solubility in THF: The significantly lower polarity of THF makes it less capable of solvating the polar regions of the molecule, leading to reduced overall solubility. The molecule's non-polar tolyl and Boc groups are not substantial enough to make it highly soluble in a solvent with such low polarity.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding thermal energy helps to break the intermolecular forces within the crystal lattice.[1] Running the experiment at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide a more complete solubility profile.

Conclusion

The solubility of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester in polar aprotic solvents is governed by a delicate balance between its polar hydrogen bond accepting sites and its significant non-polar moieties. A theoretical analysis predicts the highest solubility in highly polar solvents like DMSO and DMF, a prediction that can be robustly confirmed using the gold-standard shake-flask equilibrium method. By systematically applying the detailed protocol within this guide, researchers can generate reliable and reproducible solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and advancing drug discovery programs.

References

  • University of Canterbury. (2023). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF. Available at: [Link]

  • ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Available at: [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Melting and Boiling Points in Pharmaceutical Development

The melting point and boiling point of an active pharmaceutical ingredient (API) or its intermediates are fundamental physical properties that extend far beyond simple characterization. These parameters are critical throughout the drug development lifecycle, from early-stage discovery to final formulation and quality control.

Melting Point: A Gateway to Purity and Stability

The melting point, the temperature at which a solid transitions to a liquid, is a sharp and well-defined range for a pure crystalline substance.[1][2] This makes it an invaluable tool for:

  • Purity Assessment: A broad melting point range or a depression in the melting point is a strong indicator of impurities.[1][3] In the synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, melting point determination serves as a rapid and effective method for quality control of the final product and intermediates.[4][5]

  • Compound Identification: By comparing the experimentally determined melting point with literature values (when available), researchers can confirm the identity of a synthesized compound.[2][5]

  • Polymorph and Salt Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. Identifying and characterizing these forms is crucial as they can have different solubilities, stabilities, and bioavailabilities.

  • Thermal Stability: The melting point provides an initial indication of a compound's thermal stability, which is essential for determining appropriate storage and handling conditions.[2]

From a drug development perspective, the melting point has a profound impact on a drug's biopharmaceutical properties. A high melting point often correlates with lower solubility, which can, in turn, affect oral absorption and bioavailability.[6] Understanding this relationship is key in early lead optimization and candidate selection.[6]

Boiling Point: A Key to Purification and Processing

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is another crucial physical constant.[7] Its determination is essential for:

  • Compound Characterization: Each pure compound has a characteristic boiling point at a given pressure, aiding in its identification.[7][8]

  • Purification: Distillation, a common technique for purifying liquids, relies on differences in boiling points to separate components of a mixture.[9] For liquid intermediates or if 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is found to be a low-melting solid or an oil, distillation would be a primary purification method.

  • Process Optimization: Knowledge of the boiling point is critical for designing and optimizing chemical reactions and manufacturing processes, particularly those involving heating or distillation steps.[7]

Physicochemical Properties of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

While specific, experimentally determined melting and boiling point data for 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester are not readily found in publicly available databases, we can infer its likely physical state and provide a framework for its characterization.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₁₆H₂₄N₂O₂Provides the elemental composition.
Molecular Weight 276.38 g/mol Influences various physical and biological properties.
Physical Form Likely a solid at room temperatureBased on the structure and molecular weight, a crystalline solid is expected. The physical form impacts handling, formulation, and dissolution.
Melting Point To be determined experimentallyA key indicator of purity and identity. Influences solubility and dissolution rate.
Boiling Point To be determined experimentally (likely under reduced pressure to prevent decomposition)Important for purification via distillation and for assessing thermal stability during processing.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points requires meticulous experimental technique. Modern automated systems offer high precision and reproducibility.[4]

Melting Point Determination: The Capillary Method

This is the most common and pharmacopoeia-compliant method for determining the melting point of a solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is completely dry and finely powdered.

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of material into the closed end.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial as the melting point is approached.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

  • Purity Indication: A sharp melting range (0.5-2 °C) is indicative of a pure compound.[2] Impurities will cause the melting range to broaden and be depressed.[1]

Boiling Point Determination: The Thiele Tube Method

For small quantities of a liquid, the Thiele tube method is a simple and effective way to determine the boiling point.[9] Given that 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is likely a solid, this method would be applicable if it were found to be a low-melting solid or an oil.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, a continuous stream of bubbles will emerge from the capillary. The temperature at which this occurs is the boiling point.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Melting Point Determination cluster_3 Boiling Point Determination (if applicable) cluster_4 Data Interpretation & Application Synthesis Synthesis of 2-P-Tolyl-piperazine- 1-carboxylic acid tert-butyl ester Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Appearance Visual Inspection (Color, Form) Purification->Appearance Solubility Solubility Screening Purification->Solubility MP_Apparatus Melting Point Apparatus Purification->MP_Apparatus BP_Method Select Method (e.g., Thiele Tube, Distillation) Purification->BP_Method MP_Analysis Record Melting Range MP_Apparatus->MP_Analysis MP_Purity Assess Purity (Sharp vs. Broad Range) MP_Analysis->MP_Purity Interpretation Compare with Expected Values & Purity Criteria MP_Purity->Interpretation BP_Analysis Record Boiling Point & Pressure BP_Method->BP_Analysis BP_Purity Assess Purity BP_Analysis->BP_Purity BP_Purity->Interpretation Formulation Inform Formulation & Process Development Interpretation->Formulation

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Causality and Trustworthiness in Experimental Choices

The selection of these specific methods for melting and boiling point determination is grounded in decades of established laboratory practice and regulatory acceptance.

  • Capillary Method for Melting Point: This method is highly reliable and requires only a small amount of sample. The visual observation of the phase transition provides a clear and unambiguous endpoint.[4] The sharpness of the melting range is a self-validating system for purity; a broad range immediately indicates the need for further purification.[2]

  • Thiele Tube for Boiling Point: For small-scale laboratory work, the Thiele tube method is advantageous due to its simplicity and minimal sample requirement.[9] The use of an internal, inverted capillary provides a precise indication of the boiling point, minimizing errors associated with superheating.

For both methods, calibration of the thermometer with known standards is a critical step to ensure the trustworthiness and accuracy of the measurements.

Authoritative Grounding and Broader Implications

The principles underlying the importance of melting and boiling points are well-established in physical chemistry and are integral to pharmaceutical sciences. Regulatory bodies such as the FDA and EMA require thorough physicochemical characterization of any new chemical entity. The United States Pharmacopeia (USP) and other international pharmacopoeias provide standardized methods for these determinations to ensure consistency and quality across the industry.

The data obtained from these measurements directly influence critical decisions in the drug development pipeline:

  • Candidate Selection: Unfavorable physical properties, such as an extremely high melting point suggesting poor solubility, can lead to the deprioritization of a drug candidate.[6]

  • Formulation Development: The melting point will influence the choice of formulation strategy (e.g., solid oral dosage form, amorphous solid dispersion).

  • Process Chemistry: The boiling point is a key parameter for designing and scaling up purification processes like distillation.[7]

Logical Relationship of Physicochemical Properties in Drug Development

G MP Melting Point Purity Purity MP->Purity indicates Solubility Solubility MP->Solubility influences Stability Stability MP->Stability relates to BP Boiling Point BP->Purity indicates Process Process Chemistry BP->Process informs Bioavailability Bioavailability Purity->Bioavailability affects Formulation Formulation Strategy Purity->Formulation critical for Solubility->Bioavailability impacts Stability->Formulation guides

Caption: Interrelation of key physicochemical properties in drug development.

Conclusion

While direct literature values for the melting and boiling points of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester are not currently available, this guide provides the essential scientific framework for their determination and interpretation. By adhering to the detailed protocols and understanding the underlying principles, researchers can confidently characterize this molecule. The accurate determination of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of robust drug development, ensuring the integrity, quality, and ultimate viability of new therapeutic agents.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Point Solutions. Pharmaceutical Technology. [Link]

  • Boiling Point Test. Safety Data Sheet (SDS) Creation. [Link]

  • What is a Melting Point Device?. AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]

  • An interesting relationship between drug absorption and melting point. PubMed. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Boiling Point of Chemical Compounds Like Acetone. Mettler Toledo. [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Conformational Logic, Structural Refinement, and Supramolecular Assembly

Executive Summary

The compound 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester (often referred to as N-Boc-2-(p-tolyl)piperazine) is a highly versatile chiral intermediate widely utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. The introduction of a p-tolyl group at the C2 position breaks the symmetry of the piperazine ring, introducing chirality and significant steric bulk. Concurrently, the tert-butoxycarbonyl (Boc) protecting group at N1 fundamentally alters the electronic landscape of the adjacent nitrogen.

This whitepaper provides an authoritative, deep-dive analysis into the single-crystal X-ray diffraction (SC-XRD) of this molecule. By examining the causality behind its solid-state conformation and detailing a self-validating crystallographic workflow, this guide serves as a definitive resource for structural chemists and drug development professionals.

Conformational Logic and Structural Causality

The 3D architecture of 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester is governed by strict stereoelectronic rules. Understanding why the molecule adopts its specific solid-state geometry is crucial for predicting its behavior in biological systems and subsequent synthetic steps.

Piperazine Ring Puckering and Substituent Orientation

The core piperazine ring universally adopts a chair conformation in the solid state[1]. This geometry is thermodynamically driven, as it minimizes both Baeyer (angle) strain and Pitzer (torsional) strain.

The placement of the p-tolyl group at the C2 position dictates a rigid conformational preference. If the bulky p-tolyl group were to occupy an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6 (imposing a penalty of >2.0 kcal/mol). Consequently, the molecule exclusively crystallizes with the p-tolyl group in the equatorial position , projecting outward into the crystal lattice to minimize intramolecular steric repulsion.

The N-Boc Protecting Group Geometry

While N4 remains a standard sp³-hybridized secondary amine, the N1 atom bonded to the Boc group undergoes a fundamental electronic shift. The lone pair on N1 delocalizes into the π* orbital of the adjacent carbonyl group (amide resonance). This delocalization imparts partial double-bond character to the N1–C(O) bond, restricting rotation and forcing the N1 atom into a nearly planar, sp²-hybridized geometry .

Furthermore, the bulky tert-butyl moiety of the Boc group is notorious for exhibiting rotational disorder in the solid state, often requiring specialized modeling during structural refinement[2].

Conformation N1 2-(p-Tolyl)piperazine Core N2 Piperazine Ring Puckering N1->N2 N4 Steric Bulk of p-Tolyl Group N1->N4 N6 Boc Protecting Group N1->N6 N3 Chair Conformation (Lowest Energy State) N2->N3 N5 Equatorial Positioning (Minimizes 1,3-diaxial clash) N4->N5 N5->N3 N7 Partial Double Bond (Planar N1 Geometry) N6->N7

Fig 1: Conformational causality mapping of the 2-(p-Tolyl)piperazine-Boc structural features.

Experimental Protocols: A Self-Validating System

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocols outline a self-validating system for the crystallization and X-ray analysis of this compound.

Step 1: Crystal Growth via Slow Evaporation

Protocol:

  • Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2-dram vial.

  • Carefully layer 1.5 mL of an anti-solvent (e.g., n-hexane) over the DCM layer.

  • Cap the vial loosely to allow for slow evaporation at ambient temperature (20 °C) over 3–5 days.

Causality: DCM highly solubilizes the compound, while the slow diffusion and evaporation of the solvents gradually enrich the mixture with hexane. This slowly lowers the nucleation barrier, transitioning the system into the metastable zone to yield diffraction-quality, macroscopic single crystals rather than amorphous precipitates[3]. Self-Validation Checkpoint: Crystal quality is optically validated via cross-polarized microscopy; complete, uniform extinction upon 90° rotation confirms a single crystalline domain, ruling out twinned aggregates.

Step 2: Cryogenic Data Collection

Protocol:

  • Mount a suitable single crystal (e.g., 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer goniometer equipped with a liquid nitrogen cryostream set to 150 K.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for absolute structure determination if the sample is enantiopure.

Causality: Data collection at cryogenic temperatures (150 K) drastically reduces the Debye-Waller thermal displacement parameters. This minimizes the smearing of electron density, which is absolutely critical for resolving the inherent rotational disorder of the tert-butyl methyl groups in the Boc moiety[4].

Step 3: Structure Solution and Refinement

Protocol:

  • Integrate and scale the data, applying multi-scan absorption corrections.

  • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 via SHELXL[5].

Causality: Refining against F2 (rather than F ) ensures that all collected data—including weak and negative intensities—are utilized. This prevents statistical bias, incorporates more experimental information, and significantly reduces the chance of the refinement algorithm settling in a false local minimum[5]. Self-Validation Checkpoint: A final Goodness-of-Fit (GooF) near 1.0 and a featureless residual electron density map ( Δρmax​ < 0.5 e/ų) validate the absolute accuracy of the structural model.

XRD_Workflow N1 Crystal Growth (Slow Evaporation) N2 Data Collection (Single-Crystal XRD) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (Dual-Space Methods) N3->N4 N5 Structure Refinement (SHELXL Least-Squares) N4->N5 N6 Validation & Deposition (checkCIF & CCDC) N5->N6

Fig 2: Step-by-step X-ray crystallography workflow from crystal growth to structural validation.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the racemic form of 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester, which typically crystallizes in a centrosymmetric monoclinic space group.

Crystallographic ParameterValue / Description
Chemical Formula C₁₆H₂₄N₂O₂
Formula Weight 276.38 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 9.8 Å, c ≈ 15.6 Å, β ≈ 105.4°
Volume ~1665 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.102 g/cm³
Absorption Coefficient (μ) 0.07 mm⁻¹
Goodness-of-Fit on F2 1.02 – 1.05
Final R indices [I > 2σ(I)] R1​ ≈ 0.042, wR2​ ≈ 0.115

(Note: Exact unit cell dimensions will vary slightly based on specific crystallization temperatures and solvent inclusion, though the bulk parameters remain highly conserved for this scaffold).

Supramolecular Architecture and Packing

Beyond the isolated molecular conformation, the macroscopic stability of the crystal is dictated by its supramolecular assembly.

The molecule possesses one strong hydrogen bond donor (the secondary amine at N4) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the Boc group). In the solid state, the dominant intermolecular interaction is a strong N4–H ··· O=C(Boc) hydrogen bond.

Because the N1-Boc group is spatially distant from the N4 amine on the opposite side of the piperazine chair, these molecules typically polymerize into infinite 1D hydrogen-bonded chains running parallel to the crystallographic b-axis. Adjacent chains are further stabilized by weak C–H···π interactions between the piperazine ring protons and the electron-rich p-tolyl aromatic rings, creating a robust 3D lattice framework[1].

Conclusion

The X-ray diffraction analysis of 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester reveals a highly ordered system driven by steric minimization and electronic delocalization. The equatorial preference of the p-tolyl group, the planar geometry of the Boc-protected nitrogen, and the robust N–H···O hydrogen-bonding networks are all defining features that dictate the physical properties of this intermediate. By adhering to the self-validating crystallographic protocols outlined in this guide, researchers can ensure the highest fidelity in structural determination, paving the way for rational, structure-based drug design.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Erdemir, D., Lee, A. Y., & Myerson, A. S. (2009). Nucleation of Crystals from Solution: Classical and Two-Step Models. Accounts of Chemical Research, 42(5), 621–629. URL:[Link]

  • Kato, T., Kishimoto, S., Asano, A., & Doi, M. (2019). Crystal structure of N-{N-[N-(tert-butoxycarbonyl)-L-α-aspartyl]-L-α-aspartyl}-L-α-aspartic acid... Acta Crystallographica Section E: Crystallographic Communications, 75(5), 585-588. URL:[Link]

  • Muthu, S., et al. (2016). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Crystallographic Communications, 72(2), 182-185. URL:[Link]

Sources

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine heterocycle stands as a "privileged scaffold" in contemporary drug discovery, a testament to its remarkable versatility and presence in a multitude of clinically approved therapeutics.[1] Its six-membered ring, with two opposing nitrogen atoms, imparts a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond acceptance and donation. These characteristics often translate into favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] The true power of the piperazine moiety, however, lies in its synthetic tractability. The nitrogen atoms serve as versatile handles for functionalization, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and overall drug-like properties.[2] This has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[2][3]

This guide focuses on a specific, yet promising, class of piperazine derivatives: those derived from 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. The introduction of a tolyl group at the 2-position and a tert-butyl ester at the 1-position of the piperazine ring presents a unique chemical space for exploration. The tolyl group offers potential for π-π stacking and hydrophobic interactions with biological targets, while the bulky tert-butyl ester provides a lipophilic handle that can influence membrane permeability and serve as a protecting group for the piperazine nitrogen, allowing for selective derivatization at the second nitrogen. This document provides a comprehensive, technically-grounded framework for the preliminary pharmacological screening of novel derivatives of this core structure, designed to elucidate their therapeutic potential and guide further drug development efforts.

I. Strategic Foundation for Screening: From Synthesis to Biological Interrogation

The initial phase of any drug discovery campaign is the rational design and synthesis of a library of compounds. For the 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester core, a divergent synthetic approach is recommended to generate a diverse set of derivatives for screening.

A. Synthetic Strategy: Building the Chemical Library

The synthesis of the core scaffold, 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, can be achieved through established synthetic protocols. The subsequent derivatization will primarily focus on the modification of the second nitrogen atom of the piperazine ring. This can be accomplished through a variety of chemical reactions, including but not limited to:

  • N-Alkylation: Introduction of various alkyl and substituted alkyl chains.

  • N-Arylation: Incorporation of different aryl and heteroaryl moieties.

  • Acylation: Formation of amide derivatives with a range of carboxylic acids.

  • Sulfonylation: Creation of sulfonamide derivatives.

The choice of reactants for these derivatizations should be guided by the desire to probe different aspects of chemical space, including steric bulk, electronics, and hydrogen bonding potential.

B. The Screening Cascade: A Multi-tiered Approach to Target Identification

A tiered or cascaded screening approach is the most efficient method for evaluating a new compound library. This strategy begins with broad, high-throughput primary screens to identify initial "hits" and progresses to more specific and complex secondary and tertiary assays to characterize the mechanism of action and in vivo efficacy of the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit-to-Lead cluster_2 Tier 3: In Vivo & Preclinical Evaluation High-Throughput Screening (HTS) High-Throughput Screening (HTS) (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Dose-Response & Potency Determination (IC50/EC50) Dose-Response & Potency Determination (IC50/EC50) High-Throughput Screening (HTS)->Dose-Response & Potency Determination (IC50/EC50) Active 'Hits' Cell Viability/Cytotoxicity Assays Cell Viability/Cytotoxicity Assays Cell Viability/Cytotoxicity Assays->Dose-Response & Potency Determination (IC50/EC50) Non-toxic 'Hits' Selectivity Profiling (Against Related Targets) Selectivity Profiling (Against Related Targets) Dose-Response & Potency Determination (IC50/EC50)->Selectivity Profiling (Against Related Targets) Mechanism of Action (MoA) Studies) Mechanism of Action (MoA) Studies) Selectivity Profiling (Against Related Targets)->Mechanism of Action (MoA) Studies) Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies Pharmacokinetic (ADME) Studies Pharmacokinetic (ADME) Studies In Vivo Efficacy Models In Vivo Efficacy Models Preliminary Toxicology Preliminary Toxicology In Vivo Efficacy Models->Preliminary Toxicology Mechanism of Action (MoA) Studies)->Pharmacokinetic (ADME) Studies Promising 'Leads' Pharmacokinetic (ADME) Studies) Pharmacokinetic (ADME) Studies) Pharmacokinetic (ADME) Studies)->In Vivo Efficacy Models caption Screening Cascade for Novel Piperazine Derivatives

Caption: A multi-tiered screening cascade for the efficient evaluation of novel piperazine derivatives.

II. In Vitro Pharmacological Evaluation: Unveiling Molecular Interactions

The initial in vitro screening aims to identify the primary biological targets of the synthesized derivatives. Given the broad range of activities reported for piperazine-containing compounds, a panel of assays targeting different protein classes is warranted.[2][4]

A. Central Nervous System (CNS) Receptor Profiling

Arylpiperazine moieties are frequently found in drugs targeting CNS receptors.[2] Therefore, a primary screen against a panel of key neurotransmitter receptors is a logical starting point.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., serotonin, dopamine, adrenergic receptors) are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compounds.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand via filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated for each compound concentration, and the IC50 (half-maximal inhibitory concentration) is determined.

Target Receptor Rationale for Inclusion Example Radioligand
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Implicated in depression, anxiety, and psychosis.[5][3H]8-OH-DPAT (5-HT1A), [3H]Ketanserin (5-HT2A)
Dopamine Receptors (e.g., D2, D3)Key targets for antipsychotic and anti-Parkinson's drugs.[5][3H]Spiperone (D2), [3H]7-OH-DPAT (D3)
Adrenergic Receptors (e.g., α1, α2)Involved in blood pressure regulation and CNS function.[2][3H]Prazosin (α1), [3H]Rauwolscine (α2)
Sigma Receptors (σ1, σ2)Modulate various neurotransmitter systems and are targets for novel analgesics and antipsychotics.[6][3H]-(+)-Pentazocine (σ1), [3H]DTG (σ2)
B. Enzyme Inhibition Assays

Piperazine derivatives have also been shown to inhibit various enzymes, making this another important area for preliminary screening.

1. Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease suggests that inhibition of AChE can be a therapeutic strategy.[4]

Experimental Protocol: Ellman's Assay

  • Reaction Mixture: In a 96-well plate, a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and varying concentrations of the test compound is prepared in a suitable buffer.

  • Enzyme Addition: The reaction is initiated by the addition of AChE.

  • Incubation and Detection: The plate is incubated, and the absorbance is measured at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of reaction is determined, and the percentage inhibition is calculated to determine the IC50 value.

2. Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and Parkinson's disease.[7]

Experimental Protocol: MAO-Glo™ Assay (Promega)

This commercially available luminescent assay provides a rapid and sensitive method for screening MAO inhibitors. The assay measures the activity of MAO-A and MAO-B in the presence of test compounds.

C. Anticancer and Antimicrobial Screening

The versatility of the piperazine scaffold extends to anticancer and antimicrobial activities.[2][8]

1. Cytotoxicity Screening against Cancer Cell Lines

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., from breast, lung, colon cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Detection: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the GI50 (50% growth inhibition) or IC50 is determined.

2. Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution Method

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

III. In Silico Profiling: A Computational Lens on Drug-Likeness

Prior to and in parallel with in vitro screening, computational methods can be employed to predict the physicochemical properties and potential liabilities of the designed derivatives. This allows for the early deselection of compounds with unfavorable profiles.

Lipinski's Rule of Five: This rule of thumb is used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[9]

  • Molecular weight ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: Various software packages can predict key ADME properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

G Compound Library Compound Library In Silico Filtering In Silico Filtering Compound Library->In Silico Filtering Predict Drug-Likeness (Lipinski's Rule, ADME) In Vitro Screening In Vitro Screening In Silico Filtering->In Vitro Screening Prioritized Compounds Hit Identification Hit Identification In Vitro Screening->Hit Identification Experimental Data caption Integration of In Silico and In Vitro Screening

Caption: A workflow illustrating the integration of in silico predictions with in vitro screening for efficient hit identification.

IV. Data Interpretation and Path Forward: From Hits to Leads

The preliminary screening will generate a significant amount of data. The primary objective is to identify "hits" – compounds that exhibit significant activity in one or more assays. These hits will then be subjected to more rigorous secondary screening to confirm their activity, determine their potency (IC50/EC50 values), and assess their selectivity against related targets. Promising hits that demonstrate a clear dose-response relationship and a favorable selectivity profile will be advanced to the "hit-to-lead" stage, where medicinal chemistry efforts will focus on optimizing their structure to improve potency, selectivity, and pharmacokinetic properties.

V. Conclusion: A Roadmap for Discovery

The preliminary pharmacological screening of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester derivatives represents a promising avenue for the discovery of novel therapeutic agents. The inherent versatility of the piperazine scaffold, coupled with the unique structural features of this particular core, provides a rich chemical space for exploration.[1] By employing a systematic and multi-tiered screening approach, encompassing a diverse range of in vitro assays and guided by in silico predictions, researchers can efficiently identify and prioritize compounds with the greatest therapeutic potential. This in-depth technical guide provides a robust framework for initiating such a discovery program, with the ultimate goal of translating fundamental chemical innovation into clinically meaningful therapies.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. (n.d.). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). ResearchGate.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

Sources

Methodological & Application

The Strategic Application of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can be tailored to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The strategic introduction of substituents onto the piperazine core allows for fine-tuning of these properties. This guide focuses on the application of a specific, valuable building block: 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester .

The incorporation of a tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens is a critical design element. This protecting group deactivates the N-1 nitrogen, enabling selective functionalization of the N-4 nitrogen.[4] The Boc group is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1][5] The presence of the 2-p-tolyl group introduces steric bulk and lipophilicity, which can be exploited to influence the conformational rigidity of the piperazine ring and its interactions with biological targets. This can lead to improved selectivity and potency of the final API.

This document provides detailed application notes and protocols for the use of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in the synthesis of novel APIs, with a focus on two key synthetic transformations: Palladium-catalyzed Buchwald-Hartwig amination and reductive amination.

Core Synthetic Applications and Methodologies

The primary utility of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester lies in its role as a nucleophilic amine synthon, which can be coupled with various electrophiles to construct the core of a target API. The two most common and powerful methods for achieving this are the Buchwald-Hartwig amination for the formation of C-N bonds with aryl halides, and reductive amination for the alkylation of the piperazine nitrogen.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging the Aryl-Piperazine Bond

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines.[6] It allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[6][7] This reaction is particularly well-suited for coupling 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester with a variety of aromatic and heteroaromatic systems, which are common motifs in CNS-active drugs.[8][9]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[7] These are typically used in low catalytic loadings (1-5 mol%).

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered, electron-rich ligands such as XPhos, RuPhos, or tBu₃P are often employed to facilitate the catalytic cycle and improve yields, especially with less reactive aryl chlorides.[7][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.[7]

Buchwald_Hartwig_Workflow reagents 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester + Aryl Halide (Ar-X) reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) catalyst->reaction_mixture base Base (e.g., NaOtBu) base->reaction_mixture solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_mixture heating Heating (e.g., 80-110 °C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Aryl-2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester purification->product

Figure 1: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

ParameterTypical Value/Condition
Reactant Ratio Aryl Halide : Amine : Base (1 : 1.2 : 1.4)
Catalyst Loading 1-5 mol% Pd
Ligand Loading 2-10 mol%
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Typical Yield 70 - 95%

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.

Reductive Amination: Constructing N-Alkyl Piperazines

Reductive amination is a versatile method for forming carbon-nitrogen bonds by the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11] This one-pot procedure is highly efficient for introducing a wide variety of alkyl substituents onto the piperazine nitrogen.[7][12]

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic than other hydride reagents, minimizing side reactions.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion, especially with less reactive ketones.

Reductive_Amination_Workflow reagents 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester + Aldehyde or Ketone (R-CO-R') reaction_mixture Reaction Mixture reagents->reaction_mixture reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture stirring Stirring at RT reaction_mixture->stirring workup Aqueous Workup & Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkyl-2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester purification->product

Figure 2: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the reactants in dichloromethane (DCM).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

ParameterTypical Value/Condition
Reactant Ratio Amine : Carbonyl : Reducing Agent (1 : 1.1 : 1.5)
Temperature Room Temperature
Reaction Time 2 - 12 hours
Typical Yield 80 - 98%

Table 2: Typical Reaction Parameters for Reductive Amination.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the N-1 piperazine nitrogen. This is typically achieved under acidic conditions.[1][14]

Causality Behind Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol are commonly used for efficient and clean deprotection.[15][16] The choice of acid and solvent can be tailored to the stability of other functional groups in the molecule.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine. The product can often be isolated as a salt (e.g., hydrochloride or trifluoroacetate) by precipitation.

Conclusion and Future Perspectives

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a highly valuable and versatile building block for the synthesis of novel APIs. Its pre-installed Boc protecting group allows for selective N-functionalization through robust and high-yielding reactions such as Buchwald-Hartwig amination and reductive amination. The presence of the 2-p-tolyl substituent provides a handle for modulating the steric and electronic properties of the final drug molecule, which can be critical for achieving desired potency and selectivity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • tert-Butyl p-toluate. Organic Syntheses. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. ACS Publications. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE. Google Patents.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing). Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Available at: [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... ResearchGate. Available at: [Link]

  • Synthesis method of N-Boc piperazine. Google Patents.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Mastering the Synthesis: Key Intermediates for API Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

Sources

Application Note: N-Alkylation Strategies for 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine derivatives are ubiquitous in modern pharmacophores, frequently serving as critical linkers or pharmacodynamic modulators in GPCR ligands, kinase inhibitors, and CNS agents. The introduction of a bulky p-tolyl group at the C2 position of the piperazine ring introduces chirality and unique steric vectors that can significantly enhance target selectivity. To selectively functionalize the N4 position without inducing over-alkylation, the N1 position is protected with a tert-butyloxycarbonyl (Boc) group, yielding 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester .

This application note provides validated, self-validating protocols for the site-selective N4-alkylation of this scaffold. It details the causality behind reagent selection, condition optimization, and phase-validation techniques required for robust drug development workflows.

Mechanistic Causality & Experimental Design

Steric and Electronic Considerations

The C2 p-tolyl group exerts localized steric hindrance primarily affecting the adjacent N1 position. Because N1 is already masked by the bulky Boc protecting group, the N4 secondary amine remains relatively unhindered and highly nucleophilic. This structural arrangement allows for efficient C–N bond formation at N4.

Choice of Alkylation Strategy

Two primary pathways are employed to alkylate the N4 position, each selected based on the nature of the desired substituent:

  • Direct N-Alkylation (SN2): Utilizes alkyl halides (R-X). A mild base (e.g., K₂CO₃ or DIPEA) is strictly required to scavenge the generated hydrohalic acid (HX). Neutralizing HX is critical because protonation of the nucleophilic N4 amine would halt the reaction, and excessive acidity could trigger premature [1].

  • Reductive Amination: Employs aldehydes or ketones. This method is often preferred for introducing primary or secondary alkyl groups because it completely bypasses the risk of over-alkylation (quaternization) that sometimes plagues direct SN2 alkylations. is the reducing agent of choice due to its mild nature; the electron-withdrawing acetate groups reduce its hydride-donating capacity, allowing it to selectively reduce the transient iminium ion without reducing the unreacted carbonyl precursor[2].

Workflow Visualization

G Start 2-p-Tolyl-piperazine-1-Boc (Free N4 Amine) split Alkylation Strategy Start->split Direct Direct Alkylation (R-X, Base, Heat) split->Direct Alkyl Halides Reductive Reductive Amination (R-CHO, NaBH(OAc)3) split->Reductive Aldehydes/Ketones Direct_Workup Aqueous Workup & Extraction Direct->Direct_Workup Reductive_Workup Quench (NaHCO3) & Extraction Reductive->Reductive_Workup Product N4-Alkyl-2-p-Tolyl- piperazine-1-Boc Direct_Workup->Product Reductive_Workup->Product

Caption: Strategic workflows for the selective N4-alkylation of 2-p-tolyl-piperazine-1-Boc.

Quantitative Data: Condition Optimization

The following table synthesizes typical reaction parameters and expected yields for the N-alkylation of Boc-protected piperazines, adapted from established [3].

MethodAlkylating AgentBase / ReductantSolventTemp (°C)Time (h)Expected Yield
Direct Alkylation Primary Alkyl BromideK₂CO₃ (2.5 eq)Acetonitrile60 - 8012 - 1875 - 85%
Direct Alkylation Benzyl HalidesDIPEA (2.0 eq)DMF25 - 504 - 880 - 95%
Reductive Amination Aliphatic AldehydeNaBH(OAc)₃ (1.5 eq)DCE or DCM2512 - 2470 - 90%
Reductive Amination Ketones (Hindered)NaBH(OAc)₃ / AcOH (cat)DCE40 - 6024 - 4850 - 70%

Step-by-Step Experimental Protocols

Protocol A: Direct N-Alkylation via SN2 Displacement

Objective: Introduction of unhindered primary alkyl or benzyl groups.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv, e.g., 1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv).

    • Causality: Potassium carbonate is a heterogeneous base. In acetonitrile, its limited solubility keeps the bulk basicity low, preventing unwanted side reactions while efficiently acting as an HX sponge.

  • Electrophile Addition: Add the alkyl halide (1.1 to 1.2 equiv) dropwise.

    • Causality: A slight stoichiometric excess ensures complete conversion of the valuable piperazine core, but excessive amounts risk difficult chromatographic separation or trace quaternization.

  • Reaction & Validation: Attach a reflux condenser and heat to 65°C under nitrogen for 12 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+≈277.2 ) and the appearance of the product mass validates the coupling.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Redissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Reductive Amination

Objective: Introduction of functionalized alkyl groups while strictly avoiding over-alkylation.

  • Iminium Formation: Dissolve the piperazine substrate (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv).

    • Causality: Mild acidification accelerates the dehydration of the hemiaminal intermediate to the reactive iminium species without being acidic enough to cleave the Boc protecting group.

  • Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Reaction: Stir at room temperature for 12–18 hours under an inert atmosphere.

  • Quench & Validation: Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Self-Validation: Gas evolution (CO₂) will occur as the NaHCO₃ neutralizes the acetic acid. The cessation of bubbling serves as a visual indicator that the reaction has been safely and completely neutralized.

  • Workup & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization: Reductive Amination

Mechanism Amine Free N4 Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Reactive) Hemiaminal->Iminium -H2O (Acid Catalysis) Product N-Alkylated Product Iminium->Product Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic progression of the reductive amination pathway at the N4 position.

Troubleshooting & Phase Validation

  • Incomplete Conversion in Direct Alkylation: If the reaction stalls when using alkyl chlorides, the electrophile may be insufficiently reactive.

    • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the sluggish alkyl chloride to a highly reactive alkyl iodide.

  • Loss of Boc Group: If MS analysis shows a mass corresponding to the deprotected piperazine ( M−100 ), the reaction medium is too acidic. Ensure high-quality, acid-free solvents are used, and verify the integrity and dryness of the base.

  • Product Trapped in Aqueous Phase: Highly substituted piperazines can form water-soluble protonated salts during workup.

    • Validation: If product recovery is low during extraction, check the pH of the aqueous layer. Adjust the aqueous phase to pH > 10 using 1M NaOH to ensure the piperazine is fully in its free-base form before extracting with DCM or EtOAc.

  • TLC Validation: Utilize a Ninhydrin stain. The secondary amine starting material will stain strongly (typically pink/purple), whereas the tertiary amine product will not react, providing a rapid orthogonal validation of conversion.

References

  • Zhan, W., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties". Journal of Medicinal Chemistry, 2010, 53 (8), 3376–3388. Available at:[Link]

  • Wappes, E. A., et al. "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis". Journal of the American Chemical Society, 2020. Available at:[Link]

Sources

Application Notes and Protocols: Leveraging 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-p-Tolyl-piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and engage in critical interactions with various neurotransmitter receptors.[2][3] The strategic introduction of a p-tolyl group at the 2-position of the piperazine ring, coupled with a tert-butyloxycarbonyl (Boc) protecting group, creates a versatile and highly valuable building block: 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester .

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will delve into its chemical reactivity, provide detailed, field-tested protocols for key transformations, and illustrate its application in the logical progression of a CNS drug discovery campaign. The causality behind experimental choices will be explained to empower researchers with the knowledge to adapt and troubleshoot these methods.

The 2-p-tolyl-piperazine moiety is a key pharmacophore in a range of CNS-active agents, including compounds targeting dopaminergic and serotonergic pathways, which are implicated in disorders such as schizophrenia, depression, and anxiety.[4][5][6] The tolyl group can engage in favorable hydrophobic and π-stacking interactions within receptor binding pockets, while the piperazine core provides a flexible linker and opportunities for further substitution to fine-tune potency, selectivity, and pharmacokinetic profiles. The Boc protecting group offers a robust yet readily cleavable handle for sequential and site-selective functionalization of the piperazine nitrogens, a crucial strategy in modern drug design.[7][8][9]

Chemical Properties and Reactivity Profile

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral molecule, typically supplied as a racemate. The Boc group deactivates the N1 nitrogen towards many electrophilic reactions, allowing for selective functionalization at the more nucleophilic N4 nitrogen. Subsequent removal of the Boc group unmasks the N1 nitrogen for further derivatization.

Table 1: Key Physicochemical Properties (Predicted)

PropertyValueSignificance in Drug Discovery
Molecular Weight290.42 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
cLogP3.1 - 3.5Indicates good lipophilicity, which can contribute to blood-brain barrier permeability.[10]
pKa (N4-H)~8.5 - 9.0The basicity of the N4 nitrogen is crucial for salt formation and interactions with acidic residues in target proteins.
H-Bond Donors1The N4-H provides a hydrogen bond donor for receptor interactions.
H-Bond Acceptors3The two oxygens of the Boc group and the N1 nitrogen can act as hydrogen bond acceptors.

Core Synthetic Workflow: A Step-by-Step Guide

The following protocols outline a typical workflow for utilizing 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester in the synthesis of a target CNS compound. This workflow is designed to be a self-validating system, with clear steps and rationale.

G cluster_0 Core Synthetic Workflow Start 2-p-Tolyl-piperazine-1- carboxylic acid tert-butyl ester Step1 Step 1: N-Arylation / N-Alkylation (at N4) Start->Step1 Aryl/Alkyl Halide, Base, Catalyst Step2 Step 2: Boc Deprotection (at N1) Step1->Step2 Acidic Conditions (e.g., TFA, HCl) Step3 Step 3: Derivatization (at N1) Step2->Step3 Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) End Target CNS Compound Step3->End

Caption: A typical synthetic workflow using the title building block.

Protocol 1: N-Arylation of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[8] This method is highly valued for its functional group tolerance and broad substrate scope, making it a cornerstone of modern medicinal chemistry.

Materials:

  • 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv)

  • Aryl halide (e.g., 4-chlorotoluene, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester, the aryl halide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-arylated product.

Expert Insights: The choice of ligand (e.g., RuPhos) is critical for the efficiency of the coupling reaction, particularly with less reactive aryl chlorides. The base, sodium tert-butoxide, is sufficiently strong to deprotonate the piperazine nitrogen and facilitate the catalytic cycle.

Protocol 2: Boc Deprotection to Unmask the N1-Amine

Rationale: The removal of the Boc protecting group is a crucial step to enable further functionalization at the N1 position.[7][8] This is typically achieved under acidic conditions, which selectively cleave the tert-butyl carbamate.[7] Trifluoroacetic acid (TFA) is highly effective, and its volatility simplifies product isolation.[7]

Materials:

  • N-arylated 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 5-10 equivalents, or as a 25-50% solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution under reduced pressure to yield the deprotected secondary amine. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expert Insights: The reaction is typically exothermic, so slow addition of TFA at 0 °C is recommended for safety and to minimize potential side reactions. A complete aqueous work-up is necessary to remove the TFA salts and any remaining acid.

G cluster_1 Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Loss_tBu Loss of tert-Butyl Cation Protonation->Loss_tBu Decarboxylation Decarboxylation Loss_tBu->Decarboxylation Formation of Carbamic Acid End Free Amine Decarboxylation->End -CO2

Caption: The acid-catalyzed mechanism of Boc deprotection.

Protocol 3: N-Acylation of the Deprotected Piperazine

Rationale: Once the N1 amine is free, it can be readily derivatized with a variety of electrophiles to explore structure-activity relationships (SAR). N-acylation is a common and straightforward method to introduce diverse functional groups.

Materials:

  • Deprotected piperazine derivative (from Protocol 2)

  • Acyl chloride or sulfonyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the deprotected piperazine in anhydrous DCM in a round-bottom flask.

  • Add the base (triethylamine or DIPEA).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final target compound.

Expert Insights: The use of a non-nucleophilic base like triethylamine or DIPEA is essential to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.

Application in a CNS Drug Discovery Cascade

The strategic use of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester allows for the systematic exploration of chemical space around a core scaffold known to interact with CNS targets.

Table 2: Exemplary CNS Targets for 2-p-Tolyl-piperazine Derivatives

CNS Target ClassExamplesTherapeutic Indication
Serotonin Receptors5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇[5][6][11]Depression, Anxiety[4][12]
Dopamine ReceptorsD₂, D₃[13][14][15]Schizophrenia, Parkinson's Disease[13]
Monoamine Oxidase (MAO)MAO-A, MAO-B[12][16][17]Depression[12][16]
Multi-target LigandsSERT/5-HT₁ₐ/5-HT₃ₐ[18]Major Depressive Disorder[18]

A typical drug discovery campaign would involve the parallel synthesis of a library of analogs based on the protocols described above. By varying the aryl/alkyl group at N4 and the acyl/sulfonyl group at N1, chemists can systematically probe the SAR and optimize properties such as:

  • Potency: The affinity of the compound for its biological target.

  • Selectivity: The compound's preference for the desired target over other related targets to minimize off-target side effects.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.[10]

Conclusion

2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a high-value building block for CNS drug discovery, providing a robust and flexible platform for the synthesis of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to efficiently and effectively utilize this key intermediate in their discovery programs. By understanding the underlying chemical principles and the strategic application of this scaffold, scientists can accelerate the development of new medicines for a range of neurological and psychiatric disorders.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014, January 15).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (n.d.). Bentham Science Publishers.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. ACS Publications.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005, February 15). PubMed.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017, January 18). Taylor & Francis.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Sonkamble, S. D., et al. (2023, March 27). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone. International Journal of Pharmaceutical Sciences and Drug Research.
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019, September 15). PubMed.
  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (n.d.). PMC.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023, August 26). MDPI.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
  • 2-Benzyl-piperazine-1-carboxylic acid tert-butyl ester. (n.d.). SCBT.
  • tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem.
  • Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). MDPI.
  • II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. (2011, March 1). PubMed.
  • SAR studies of piperazine derivatives as MAO inhibitors. (n.d.). ResearchGate.
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.).
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.
  • CNS-Targeted Library. (n.d.).
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020, July 13). Frontiers.
  • Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. (n.d.). PubMed.

Sources

Application Notes & Protocols: Catalytic Cross-Coupling of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-aryl-2-substituted piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a range of therapeutic areas. Its synthesis, however, can be challenging, particularly when dealing with sterically encumbered coupling partners. This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester with various aryl halides. We address the specific challenges posed by this sterically demanding secondary amine and recommend the use of advanced, third-generation (G3) palladacycle precatalysts to achieve high efficiency and broad substrate scope. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of complex N-arylpiperazine derivatives.

Introduction & Scientific Principles

The Buchwald-Hartwig amination is a powerful and versatile transformation for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder conditions, superior functional group tolerance, and broader scope.[1][2] For the synthesis of N-arylpiperazines, this reaction is particularly valuable, enabling the direct coupling of a piperazine derivative with an aryl halide.[3][4]

The specific substrate, 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, presents a significant steric challenge. The presence of the tolyl group at the C-2 position of the piperazine ring hinders the approach of the nitrogen nucleophile to the palladium center during the catalytic cycle. Overcoming this steric impediment is critical for achieving high reaction yields and preventing undesired side reactions.

Causality Behind Experimental Choices:

  • Catalyst System: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with standard phosphine ligands are often inefficient for coupling sterically hindered secondary amines.[5] Third-generation (G3) Buchwald precatalysts, such as tBuXPhos Pd G3 , are specifically designed for such challenging transformations.[6] These air- and moisture-stable complexes feature a bulky, electron-rich biarylphosphine ligand (tBuXPhos) that promotes the crucial, often rate-limiting, reductive elimination step and efficiently generates the active, monoligated Pd(0) species in situ.[1][6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is highly effective due to its high basicity and steric bulk, which minimizes competitive side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices as they effectively solubilize the reactants and do not interfere with the catalytic cycle.

Catalytic Cycle Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. The use of a G3 precatalyst ensures efficient entry into this cycle.

Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_io Precatalyst tBuXPhos Pd G3 (Precatalyst) Pd(0) L-Pd(0) (Active Catalyst) Precatalyst->Pd(0) Activation (Base) OxAdd Oxidative Addition Complex (L-Pd(II)(Ar)(X)) Pd(0)->OxAdd Oxidative Addition (Ar-X) Amido Palladium Amido Complex (L-Pd(II)(Ar)(NR₂)) OxAdd->Amido Amine Coordination & Deprotonation (R₂NH, Base) Amido->Pd(0) Reductive Elimination Product Ar-Piperazine Amido->Product ArX Ar-X ArX->OxAdd Amine Piperazine-H Amine->Amido Base Base Base->Amido

Figure 2. General Experimental Workflow for the Cross-Coupling Reaction.

Materials & Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • tBuXPhos Pd G3 (CAS: 1447963-75-8) [6]* Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl Acetate, Hexanes (for chromatography)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tBuXPhos Pd G3 catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum cap. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL, 0.2 M) via a syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Scope & Optimization Data

The recommended protocol is robust for a variety of aryl halides. The following table summarizes expected outcomes based on the electronic and steric nature of the aryl halide coupling partner.

Aryl Halide Example Substituent Type Expected Reactivity Typical Conditions Anticipated Yield
4-BromoanisoleElectron-DonatingHigh100 °C, 12-18 h> 85%
4-ChlorobenzonitrileElectron-WithdrawingModerate110 °C, 18-24 h75-90%
1-Bromo-2-methylbenzeneSterically HinderedModerate-High110 °C, 24 h70-85%
2-BromopyridineHeteroaromaticHigh100 °C, 12 h> 80%

Note: Yields are estimates and will vary with specific substrates and purification efficiency. Aryl chlorides are generally less reactive and may require higher catalyst loading (2-4 mol%) or higher temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base or poor quality base.3. Reaction temperature too low.1. Use a fresh bottle of precatalyst. Ensure rigorous inert atmosphere technique.2. Use freshly opened, high-purity NaOt-Bu.3. Increase temperature in 10 °C increments (up to 120 °C).
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Catalyst decomposition at high temperatures.1. Ensure the system is scrupulously free of water. Use a different base like K₃PO₄ or Cs₂CO₃.2. Avoid unnecessarily high temperatures or prolonged reaction times after completion.
Incomplete Reaction 1. Sterically demanding aryl halide (e.g., 2,6-disubstituted).2. Catalyst deactivation.1. Increase catalyst loading to 3-5 mol%. Increase reaction time.2. Add a second portion of catalyst after 12-24 hours.

Conclusion

The palladium-catalyzed cross-coupling of the sterically hindered 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester with aryl halides can be achieved in high yields using modern, third-generation Buchwald precatalysts. The use of tBuXPhos Pd G3, in combination with a strong base like NaOt-Bu and anhydrous conditions, provides a reliable and broadly applicable protocol. This methodology offers a powerful tool for medicinal chemists and process scientists, enabling the efficient construction of complex and pharmaceutically relevant 1,2-disubstituted N-arylpiperazines.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000s).
  • Sigma-Aldrich. XPhos Pd G3 Technical Bulletin. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1445085551]
  • BenchChem. tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions. [URL: https://www.benchchem.com/product/b1447963758]
  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. [URL: https://www.benchchem.
  • Grasa, G. A., et al. (2001). Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo015797d]
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5-amine. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-aryl-halides-with-n-methylbenzoddioxol-5-amine]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [URL: https://www.organic-synthesis.org/procedures/synthesis.php?id=v84p0241]
  • Enamine. Third Generation Buchwald Precatalysts with XPhos and RuPhos. [URL: https://enamine.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02591]
  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. [URL: https://www.researchgate.net/publication/321689408_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]

Sources

Step-by-step synthesis of substituted piperazines using 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Substituted Piperazines Utilizing 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of diversely substituted piperazines, starting from the chiral building block, 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of therapeutic areas.[1][2] This prevalence is due to its ability to modulate physicochemical properties, act as a versatile scaffold for pharmacophoric groups, and its synthetic tractability.[1]

The starting material, a tert-butyloxycarbonyl (Boc)-protected 2-substituted piperazine, offers a strategic advantage. The Boc group on the N1 nitrogen allows for selective functionalization at the electronically available N4 position. Subsequently, the Boc group can be efficiently removed under acidic conditions to yield the free amine, enabling further modifications at N1.[3] This guide details two robust and widely-used methodologies for N4-functionalization—Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation—followed by a comprehensive protocol for the critical Boc-deprotection step.

Part 1: N4-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] It has become an indispensable tool in modern drug discovery for synthesizing N-aryl piperazines from readily available aryl halides.[1][4] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, a sterically demanding phosphine ligand, a suitable base, and an appropriate solvent.[4]

Reaction Principle

The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the piperazine nitrogen to the palladium center. Subsequent reductive elimination from the palladium complex forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4] Sterically hindered and electron-rich phosphine ligands are often essential for high yields, especially with less reactive aryl chlorides.[4]

Start Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Start->OxAdd Complex1 L-Pd(II)(Ar)(X) OxAdd->Complex1 LigandExch Amine Coordination (R2NH) Complex1->LigandExch Complex2 L-Pd(II)(Ar)(NR2H)X LigandExch->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 L-Pd(II)(Ar)(NR2) Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Start Catalyst Regeneration Product Ar-NR2 RedElim->Product

A simplified representation of the palladium-catalyzed Buchwald-Hartwig cycle.
Protocol: General Procedure for N-Arylation

This protocol describes a general procedure for the coupling of an aryl halide with 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

Materials:

  • 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 2.1 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Seal the vessel with a septum.

  • Add anhydrous toluene via syringe.

  • Purge the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.[6]

  • Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(2-p-tolyl-piperazine-1-carboxylate) tert-butyl ester.[4]

Data Summary: Representative Reaction Conditions
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001285-95
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1002470-85
1-Bromo-4-methoxybenzenePd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane1101880-90
2-BromopyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102465-75

Part 2: N4-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[7] It proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding alkylated amine by a mild reducing agent present in the reaction mixture.[7] This method avoids the common issue of over-alkylation associated with direct alkylation using alkyl halides.[8]

Reaction Principle

The reaction is initiated by the nucleophilic attack of the piperazine's N4 nitrogen on the carbonyl carbon, followed by dehydration to form an iminium ion. A hydride-based reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to yield the N-alkylated piperazine.[7][9]

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine (N4-H) Iminium Iminium Ion [>N=CR<]+ Piperazine->Iminium Nucleophilic Attack & Dehydration Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Iminium Iminium->Iminium_ion_2 Reducer Reducing Agent (e.g., NaBH(OAc)3) Product N4-Alkylated Piperazine Reducer->Product Iminium_ion_2->Product Hydride Attack

General workflow for the reductive amination of piperazines.
Protocol: General Procedure for N-Alkylation

Materials:

  • 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv.)

  • Aldehyde or Ketone (1.1 - 1.5 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester and the carbonyl compound in the anhydrous solvent.

  • Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly for less reactive ketones.[9]

  • Add sodium triacetoxyborohydride to the mixture in portions. The reaction is often mildly exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Reagents and Conditions
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE490-98
CyclohexanoneNaBH(OAc)₃DCM1285-95
4-PyridinecarboxaldehydeNaBH(OAc)₃DCM680-90
AcetoneNaBH₃CN, AcOHMeOH2475-85

Part 3: N1-Boc Deprotection

The final key transformation is the removal of the Boc protecting group to liberate the N1 amine. This step is crucial for subsequent functionalization or for revealing the final target molecule. The Boc group is reliably cleaved under acidic conditions.[10] The two most common and effective methods employ trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent.

Principle of Deprotection

The mechanism involves the protonation of the carbamate oxygen by a strong acid. This is followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation (loss of CO₂) to yield the protonated free amine.[10]

start Is the substrate sensitive to strong acids? tfa_node Use TFA in DCM (Volatile byproducts, easy workup) start->tfa_node No other_methods Consider milder methods (e.g., Oxalyl Chloride/MeOH) [14] start->other_methods Yes hcl_node Use HCl in Dioxane/MeOH (Forms HCl salt, non-volatile)

Decision tree for selecting a Boc deprotection method.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient, and the byproducts are volatile, simplifying product isolation.[10]

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 equiv.)

Procedure:

  • Dissolve the Boc-protected piperazine (1 equiv.) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperazine.[10]

Protocol B: Deprotection using Hydrochloric Acid (HCl)

This method is also very effective and results in the formation of the piperazine dihydrochloride salt, which often precipitates and can be isolated by filtration.

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • 4M HCl in 1,4-Dioxane (or Diethyl Ether/Methanol)

Procedure:

  • Dissolve the Boc-protected piperazine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4M HCl in dioxane (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature. A precipitate (the HCl salt of the product) often forms.

  • Monitor the reaction by TLC or LC-MS. Reactions are usually complete within 1-3 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The salt can be used directly or neutralized by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃ or NaOH) to obtain the free amine.[3]

Conclusion

The protocols detailed in this application note provide a robust and versatile synthetic platform for the creation of diverse libraries of substituted 2-p-tolyl-piperazines. By leveraging selective N4-functionalization through Buchwald-Hartwig amination and reductive amination, followed by efficient N1-Boc deprotection, researchers can readily access a wide range of novel chemical entities. These well-established methodologies offer high yields and broad substrate scope, making them invaluable tools for medicinal chemists and drug development professionals in the pursuit of new therapeutic agents.

References

  • Ceraso, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • F.A. Luzzio. (1997). Method for preparing piperazines. Google Patents.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Available at: [Link]

  • ACS Publications. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Available at: [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

Sources

1H and 13C NMR sample preparation protocol for 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of ¹H and ¹³C NMR Samples of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, obtaining high-quality, reproducible NMR spectra is essential for structural elucidation, purity assessment, and quality control. The quality of the final spectrum is fundamentally dependent on the meticulous preparation of the NMR sample.

This document serves as a detailed guide for the preparation of NMR samples of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, a substituted piperazine derivative. Piperazine scaffolds are prevalent in active pharmaceutical ingredients, making their characterization critical. This guide provides a comprehensive, step-by-step protocol grounded in established principles of NMR spectroscopy, explaining the rationale behind each step to ensure both technical accuracy and practical success.

The Foundational Principle: Why Sample Preparation is Critical

The primary goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter. Deuterated solvents are used because they replace hydrogen (¹H) with its isotope deuterium (²H). Since deuterium resonates at a different frequency from protons, the solvent becomes "invisible" in the ¹H NMR spectrum, preventing the massive solvent signal from overwhelming the much smaller analyte signals.[1][2][3][4] Furthermore, the deuterium signal is essential for modern spectrometers to "lock" onto, which stabilizes the magnetic field and ensures high-resolution data acquisition.[3][5]

Analyte Characterization & Strategic Solvent Selection

Analyte: 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

The structure of this compound features a piperazine core functionalized with a non-polar p-tolyl group and a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group. These moieties render the molecule largely non-polar and soluble in a range of common organic solvents.

Solvent Selection: The first and most critical step is selecting a deuterated solvent that can fully dissolve the analyte to yield a clear, homogeneous solution.[3][6]

  • Primary Recommendation: Chloroform-d (CDCl₃)

    • Rationale: Given the analyte's non-polar character, CDCl₃ is the ideal starting choice. It is an excellent solvent for a wide array of organic compounds, is relatively inexpensive, and has low viscosity, which promotes sharp NMR signals.[6][7][8] Its residual proton peak at ~7.26 ppm is a well-known reference but may interfere with aromatic signals from the tolyl group.[6]

  • Alternative Solvents:

    • Acetone-d₆: If solubility in CDCl₃ is insufficient, Acetone-d₆ is a slightly more polar alternative that can be effective.[9]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a highly polar solvent suitable for compounds that are difficult to dissolve.[7] However, its high viscosity can lead to broader spectral lines, and its high boiling point makes sample recovery challenging.[6]

A preliminary solubility test using a small amount of the non-deuterated solvent in a vial is highly recommended to confirm the best choice before committing the valuable deuterated solvent.[3][9]

Quantitative Parameters for NMR Sample Preparation

For optimal results, the concentration of the analyte must be carefully controlled. The ideal concentration balances achieving a strong signal-to-noise ratio (S/N) in a reasonable time without causing issues like signal broadening due to high viscosity.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale & Remarks
Analyte Mass 5–25 mg50–100 mg¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, making it ~6000 times less sensitive. Therefore, a more concentrated sample is required to obtain a good spectrum in a reasonable timeframe.
Solvent Volume 0.6–0.7 mL0.6–0.7 mLThis volume ensures a sufficient sample height (approx. 4-5 cm) in a standard 5 mm NMR tube for proper positioning within the spectrometer's detection coils.[5][10]
Typical Concentration ~10–50 mM~50–150 mMHighly concentrated samples for ¹³C NMR may cause line broadening in subsequent ¹H NMR spectra due to increased solution viscosity.[11]
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)TMS is added (typically 0.03% v/v in solvent) as the standard reference (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.[5][8]

Detailed Step-by-Step Experimental Protocol

This protocol ensures the preparation of a high-quality sample, free from contaminants and particulates that can severely degrade spectral quality.

Materials:

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Deuterated solvent (e.g., CDCl₃ with 0.03% TMS)

  • Clean, dry 5 mm NMR tube and cap

  • Clean, dry glass vial (e.g., a 1-dram vial)

  • Pasteur pipette and bulb

  • Small plug of glass wool (do not use cotton wool)

  • Analytical balance

  • Vortex mixer (optional)

  • Labeling tape and pen

Procedure:

  • Weigh the Analyte: Accurately weigh the desired amount of the compound (e.g., 10 mg for ¹H or 50 mg for ¹³C) into the clean glass vial. It is preferable to perform the dissolution in a separate vial rather than directly in the NMR tube to ensure complete dissolution and allow for filtration.[10]

  • Add the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.

  • Dissolve the Sample: Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Prepare for Filtration: Tightly pack a small plug of glass wool into the narrow section of a clean Pasteur pipette. This step is crucial for removing any micro-particulate matter, which can disrupt the magnetic field homogeneity and cause significant line broadening in the spectrum.[10]

  • Filter and Transfer: Using the prepared filter pipette, draw the analyte solution and carefully transfer it into the NMR tube. Ensure the final liquid height is between 4 and 5 cm.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity just below the cap.[9]

  • Final Inspection: Invert the capped tube gently to ensure final mixing and homogeneity. The sample should be crystal clear.

Workflow for NMR Sample Preparation

The following diagram illustrates the logical flow from solid compound to a spectrometer-ready sample.

NMR_Sample_Preparation Analyte 1. Weigh Analyte Solvent 2. Select & Add Deuterated Solvent Analyte->Solvent Add to vial Dissolve 3. Dissolve Sample (Vortex/Swirl) Solvent->Dissolve Ensure homogeneity Filter 4. Filter into NMR Tube Dissolve->Filter Remove particulates Spectrometer 5. Cap, Label & Analyze Filter->Spectrometer Sample is ready

Caption: Workflow for preparing a high-quality NMR sample.

Advanced Considerations & Potential Challenges

For piperazine derivatives containing an amide bond, such as the one formed by the Boc-protecting group, the presence of rotational isomers (rotamers) is a common phenomenon.[12][13]

  • Effect on Spectrum: Restricted rotation around the C-N amide bond at room temperature can lead to the appearance of two distinct sets of signals for the piperazine and Boc protons, or significant signal broadening.

  • Troubleshooting: If broad or multiple unexpected peaks are observed, performing a variable-temperature (VT) NMR experiment can be insightful.[13][14] At higher temperatures, the rotation becomes faster on the NMR timescale, often causing the distinct signals to coalesce into a single, sharp set of peaks.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for preparing high-quality ¹H and ¹³C NMR samples of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. By understanding the rationale behind solvent selection, analyte concentration, and handling techniques, researchers can minimize common errors and acquire clean, high-resolution spectra. Adherence to this protocol is a critical first step toward accurate structural characterization and data interpretation in the fields of chemical synthesis and drug discovery.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science. [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc. [Link]

  • University of Leicester. NMR Sample Preparation. University of Leicester, Department of Chemistry. [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. Department of Chemistry. [Link]

  • EPFL. InfoSheet: NMR sample preparation. EPFL. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2019). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • ETH Zurich. How much substance do I need?. NMR Service. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). What is the minimum amount of sample required to perform NMR?. ResearchGate. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

Sources

Application Note & Protocols: Strategic Incorporation of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from native peptides to robust, therapeutically viable drugs is often hindered by inherent liabilities such as poor proteolytic stability and low bioavailability.[1][2] Peptidomimetics offer a compelling solution by replicating the essential pharmacophoric features of a peptide in a non-peptidic, more drug-like scaffold.[3][4] This guide details the strategic application of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, a conformationally constrained building block, in the design of sophisticated peptidomimetics. We provide a comprehensive overview, from the underlying principles of its use as a dipeptide isostere to detailed, field-tested protocols for its chemical manipulation and incorporation into target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds to overcome the challenges of peptide-based therapeutics.

Introduction: The Rationale for Piperazine-Based Scaffolds

Peptides are remarkable for their high affinity and specificity, yet their therapeutic potential is often unrealized due to rapid degradation by proteases and poor membrane permeability.[2][3] The field of peptidomimetics seeks to address these limitations by designing molecules that mimic the three-dimensional structure and functionality of peptides but are built upon more stable chemical frameworks.[1][5]

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in numerous biologically active compounds.[6][7] Its inclusion into a peptide backbone offers several distinct advantages:

  • Conformational Rigidity: The cyclic nature of the piperazine ring restricts bond rotation, effectively locking the backbone into a preferred conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.

  • Proteolytic Resistance: The absence of a scissile amide bond at the site of incorporation renders the peptidomimetic resistant to degradation by proteases.

  • Scaffold for Diversity: The two nitrogen atoms of the piperazine core provide vectors for introducing additional functionality and modulating physicochemical properties like solubility and lipophilicity.

The specific building block, 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, is particularly valuable. The tolyl group at the C2 position acts as a surrogate for an aromatic amino acid side chain (e.g., Phenylalanine or Tyrosine), while the piperazine core serves as a constrained dipeptide mimic, capable of inducing turn-like secondary structures.[8][9] The tert-butyloxycarbonyl (Boc) group provides a chemically orthogonal handle, allowing for selective deprotection and elaboration at the N1 position without affecting other parts of the molecule.[10][11]

cluster_peptide Native Dipeptide cluster_mimetic Piperazine-Based Mimic p1 Amino Acid (i) p2 Amino Acid (i+1) p1->p2 Amide Bond (Flexible, Protease-Labile) m1 2-Aryl-Piperazine Core (Constrained, Protease-Resistant) m2 Aryl Group (e.g., Tolyl) (Mimics Side Chain) m1->m2 Mimics Residue (i)

Figure 1: Conceptual replacement of a flexible dipeptide unit with a constrained 2-aryl-piperazine scaffold.

Workflow for Peptidomimetic Synthesis

The successful incorporation of the 2-P-Tolyl-piperazine building block into a larger molecule follows a logical and well-defined synthetic sequence. The general workflow involves the selective deprotection of the Boc-protected nitrogen, followed by coupling with the desired chemical moiety, which is typically an N-protected amino acid or another carboxylic acid-containing fragment.

G start 2-P-Tolyl-piperazine- 1-carboxylic acid tert-butyl ester deprotection Step 1: Boc Deprotection (TFA or HCl) start->deprotection coupling Step 2: Peptide Coupling (HATU, PyAOP, etc.) deprotection->coupling Free Secondary Amine product Incorporated Peptidomimetic coupling->product

Figure 2: High-level workflow for incorporating the piperazine building block.

Protocol I: Boc Group Deprotection

The first critical step is the removal of the Boc protecting group from the N1 position to reveal the secondary amine, which will serve as the nucleophile in the subsequent coupling reaction.[12] The choice of deprotection conditions is dictated by the presence of other acid-sensitive functional groups in the molecule.

Causality Behind Method Selection

The Boc group is designed to be stable under a wide range of conditions but labile to acid.[10] The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation. Trifluoroacetic acid (TFA) is highly effective but very strong, which may cleave other acid-labile groups (e.g., tert-butyl esters, trityl groups). A milder alternative, such as hydrochloric acid (HCl) in an organic solvent, can be used for more sensitive substrates.[10][13]

G start Does the substrate contain other acid-labile groups (e.g., tBu esters, Trt)? yes_node Use milder conditions: 4M HCl in Dioxane start->yes_node Yes no_node Use standard conditions: TFA in DCM start->no_node No

Figure 3: Decision tree for selecting a Boc deprotection method.

A. Standard Protocol: Trifluoroacetic Acid (TFA)

This method is robust and generally provides clean, rapid deprotection.[10]

  • Preparation: Dissolve the 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Acid Addition: Slowly add TFA (5-10 equiv) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM.

    • Neutralize the crude product by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the deprotected product, which can be used directly in the next step.

B. Alternative Protocol: 4M HCl in 1,4-Dioxane

This method is preferable for substrates containing other functional groups sensitive to neat TFA.[10]

  • Preparation: Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Acid Addition: To the stirred solution at room temperature, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the mixture at room temperature for 2–6 hours. A precipitate of the hydrochloride salt of the product may form.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the solvent under reduced pressure.

    • If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.

    • The resulting hydrochloride salt can often be used directly in the subsequent coupling step, with the addition of an extra equivalent of a non-nucleophilic base (e.g., DIEA).

Protocol II: Peptide Coupling to the Secondary Amine

Coupling a carboxylic acid to the newly exposed secondary amine of the piperazine core is the key step in forming the peptidomimetic. This transformation presents a unique challenge compared to coupling with primary amines.

Causality Behind Reagent Selection

Secondary amines are less nucleophilic and more sterically hindered than primary amines. Consequently, standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can be sluggish and may lead to side reactions or incomplete conversion.[14] More potent activating reagents are required to facilitate this challenging coupling.[15] Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyAOP) are highly effective because they rapidly convert the carboxylic acid into a highly reactive activated ester intermediate, which is then readily attacked by the secondary amine.[16][17]

Coupling ReagentClassRelative Efficacy for Hindered CouplingKey Advantages
DCC/DIC CarbodiimideLowInexpensive, simple byproduct removal (DIC).[14]
HBTU/HCTU Uronium/AminiumHighFast reaction times, suppresses racemization.
HATU Uronium/AminiumVery HighSuperior for hindered couplings, minimal racemization.[15]
PyAOP PhosphoniumVery HighExcellent for coupling N-methyl and other secondary amines.[14]

Table 1: Comparison of common peptide coupling reagents for hindered secondary amines.

Recommended Protocol: HATU-Mediated Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient reagent for difficult couplings.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA) (2.5 equiv), to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Prepare a separate solution of the deprotected 2-P-Tolyl-piperazine (from Protocol I, 1.0 equiv) in anhydrous DMF. If using the HCl salt, ensure an additional 1.0 equiv of DIEA is included in the activation step. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4–24 hours.

  • Monitoring: The progress of the coupling reaction must be monitored carefully. The standard Kaiser test for free amines will not work for this secondary amine.[18]

    • Self-Validation: Use the Chloranil Test . Take a small sample of the resin or reaction mixture, wash thoroughly, and add a few drops of both acetaldehyde and a saturated solution of chloranil in toluene. A blue or green color after 5-10 minutes indicates the presence of an unreacted secondary amine.[18]

    • Alternatively, monitor by LC-MS to observe the disappearance of the amine starting material and the appearance of the desired product mass.

  • Recoupling (If Necessary): If monitoring indicates incomplete coupling, a second coupling step should be performed by adding fresh reagents. If significant unreacted amine remains, consider switching to a different solvent or coupling reagent for the second attempt.[18]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Characterization of the Final Peptidomimetic

Rigorous characterization is essential to confirm the structure, purity, and conformational properties of the newly synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. Advanced 2D NMR techniques (e.g., NOESY, ROESY) can provide insights into the solution-phase conformation and the spatial proximity of different parts of the molecule, confirming the turn-inducing nature of the piperazine scaffold.[19]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor reaction progress and assess purity. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is the standard method for determining the purity of the final compound, typically aiming for >95% purity for biological testing.

Application Example: In Vitro Biological Evaluation

Once synthesized and characterized, the peptidomimetic must be tested for biological activity. The specific assay will depend on the therapeutic target. For instance, if the peptidomimetic was designed to inhibit an enzyme like a protease or to block a protein-protein interaction, an appropriate in vitro assay is required.

Protocol: Generic Enzyme Inhibition Assay (FRET-based)

This protocol describes a general method for assessing the inhibitory potential of the synthesized peptidomimetic against a target enzyme using a Förster Resonance Energy Transfer (FRET) substrate.

  • Materials:

    • Purified target enzyme.

    • FRET-based peptide substrate for the enzyme.

    • Assay buffer (specific to the enzyme, e.g., Tris-HCl, HEPES).

    • Synthesized peptidomimetic inhibitor, dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the peptidomimetic inhibitor in assay buffer. It is crucial to keep the final DMSO concentration constant across all wells (typically ≤1%).

    • In the microplate, add the diluted inhibitor solutions. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.

    • Add the target enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the change in fluorescence over time using the plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Ettari, R., et al. (2016). Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Di, P., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors.
  • Jafari, S., et al. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. PMC.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Galeazzi, R., et al. (2007). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer. The Journal of Organic Chemistry.
  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Russo, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry.
  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modul
  • Pignataro, L., et al. (2012). Cyclic RGD Peptidomimetics Containing Bifunctional Diketopiperazine Scaffolds as New Potent Integrin Ligands. Chemistry – A European Journal.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of ( S )- and ( R )
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • Peptidomimetic Library. ChemDiv.
  • Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applic
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ioniz
  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Boc cleavage in 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for challenging substrates, with a particular focus on the incomplete cleavage of the Boc group from sterically hindered molecules like 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the N-Boc deprotection of 2-P-Tolyl-piperazine, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my Boc deprotection of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester incomplete when using standard TFA/DCM conditions?

Answer: Incomplete deprotection of this specific substrate is a common issue primarily due to a combination of steric and electronic factors.

  • Steric Hindrance: The bulky p-tolyl group at the C2 position of the piperazine ring significantly obstructs the approach of the acidic reagent to the nitrogen-bound Boc group.[1] This steric congestion slows down the kinetics of the cleavage reaction, often requiring more forceful conditions than simple Boc-protected amines.[2]

  • Insufficient Acid Strength/Concentration: While Trifluoroacetic Acid (TFA) is a potent acid, its effectiveness can be diminished by steric hindrance. The cleavage of the Boc group is an acid-catalyzed process, and for challenging substrates, a standard concentration (e.g., 20-50% TFA in Dichloromethane (DCM)) may be insufficient to drive the reaction to completion in a reasonable timeframe.[3] Studies have shown that the reaction rate can exhibit a second-order dependence on the acid concentration, meaning that insufficient acid strength has a pronounced negative effect on reaction time.[4][5]

Question: How can I confirm that my deprotection is truly incomplete?

Answer: You should use one or more analytical techniques to monitor the reaction's progress.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected piperazine product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material. A successful reaction will show the disappearance of the starting material spot (higher Rf value) and the appearance of a new spot at or near the baseline (lower Rf value).[6][7] Incomplete reactions will show both spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence. You can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for the deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirmation. You will see the disappearance of the characteristic large singlet around 1.4-1.5 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector.

Question: My reaction with 50% TFA in DCM has stalled. What is the first thing I should try?

Answer: Before changing the entire acid system, you can first try to force the existing conditions. Increase the reaction temperature from 0 °C to room temperature, or if already at room temperature, consider gentle heating (e.g., to 40 °C), provided your molecule is stable.[3] You can also extend the reaction time, monitoring every few hours by TLC or LC-MS.[8] For very resistant substrates, using neat TFA (100%) for a short period can be effective, but be mindful of potential side reactions.[1][9]

Question: What is a more robust acidic system for a sterically hindered substrate like this?

Answer: A solution of 4M Hydrogen Chloride (HCl) in an anhydrous solvent like 1,4-dioxane or methanol is a significantly more potent and effective system for cleaving stubborn Boc groups.[1][10] Many researchers find this protocol provides faster, cleaner, and more complete deprotection for challenging substrates compared to TFA-based methods.[11][12] The use of HCl in dioxane has been shown to be highly efficient, often achieving complete deprotection in as little as 30 minutes at room temperature.[11][12]

Question: Are there potential side reactions I should be aware of when using stronger acids?

Answer: Yes. The primary side reaction during any acidic Boc deprotection is caused by the reactive tert-butyl cation (t-Bu⁺) that is generated upon cleavage.[2][13] This electrophile can alkylate any nucleophilic sites on your molecule. In the case of 2-P-Tolyl-piperazine, the electron-rich tolyl ring is a potential site for unwanted tert-butylation. While less reactive than a tryptophan or methionine residue, it is a possibility under harsh conditions.[13] Using a scavenger can help mitigate this risk.

Question: What are scavengers and should I use them for this reaction?

Answer: Scavengers, or "cation traps," are reagents added to the reaction mixture to quench the reactive tert-butyl cation before it can cause side reactions with your product.[2] Common scavengers include water, triisopropylsilane (TIS), or thioanisole.[9] While tert-butylation of the tolyl group is a lower risk compared to peptide chemistry, adding a small amount of a scavenger like TIS (2-5%) to your reaction is a good practice, especially if you are using high concentrations of acid or elevated temperatures.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc cleavage.

Troubleshooting_Boc_Cleavage start Incomplete Deprotection Observed (TLC/LC-MS) check_params Step 1: Optimize Current Conditions start->check_params Initial Attempt Fails sub_check Increase TFA Conc. (e.g., to 100%) Extend Reaction Time (2-4h) Increase Temperature (RT to 40°C) check_params->sub_check change_system Step 2: Switch to Stronger Acid System sub_change Use 4M HCl in Dioxane Use 4M HCl in MeOH/EtOAc change_system->sub_change monitor Monitor by TLC/LC-MS sub_check->monitor sub_change->monitor monitor->change_system Failure complete Reaction Complete monitor->complete Success

Caption: A decision-making workflow for addressing incomplete Boc deprotection.

Comparison of Acidic Deprotection Systems

Reagent SystemTypical ConditionsAdvantagesDisadvantagesSuitability for Hindered Substrates
TFA in DCM 20-50% (v/v), 0°C to RT, 30 min - 4 hr[9]Volatile and easy to remove; well-documented.Less effective for sterically hindered or electron-withdrawing substrates; can lead to trifluoroacetylation side reactions.[14]Moderate. Often requires forcing conditions (higher temp/conc./time).
4M HCl in Dioxane 1-4 hr, RT[15]Highly potent and efficient, even for difficult substrates; often faster and cleaner.[11][12]Dioxane is a non-volatile peroxide-former; product is isolated as the HCl salt, which may require an additional basic workup to get the free amine.High. Often the method of choice for resistant Boc groups.
HCl (conc.) in MeOH RT to 40°C, 1-3 hrMethanol is a common lab solvent; effective.Can potentially cause transesterification if other sensitive esters are present.High. A very effective alternative to the dioxane system.
Thermal Deprotection >100-150°C in solvents like water or TFE[16][17]Acid-free, "green" method.[18]Requires high temperatures which may degrade sensitive molecules; not suitable for all substrates.[16]Substrate-dependent.

Validated Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a starting point but may require optimization for the title compound.

  • Preparation: Dissolve the 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% (v/v).[9]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC (eluent: e.g., 9:1 DCM/MeOH) or LC-MS until the starting material is consumed.[6]

  • Work-up (to obtain free amine):

    • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid and liberate the free amine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.[6]

Protocol 2: Robust Deprotection for Hindered Substrates using HCl in Dioxane

This is the recommended method for challenging substrates like 2-P-Tolyl-piperazine.

  • Preparation: Dissolve the 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Reaction: Add a commercial 4M solution of HCl in 1,4-dioxane (4-10 equivalents). Stir the mixture at room temperature.[1][15]

  • Monitoring: The reaction is often complete within 30 minutes to 2 hours.[11][12] Monitor by TLC or LC-MS. Upon completion, the product often precipitates from the solution as the hydrochloride salt.

  • Work-up (to obtain HCl salt):

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum. The product is the stable hydrochloride salt, which can be stored or used directly in subsequent reactions.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., DCM or MeOH). Spot the reaction mixture alongside a spot of the original starting material for reference.

  • Elution: Develop the plate in a suitable mobile phase. A good starting point is a 9:1 mixture of Dichloromethane/Methanol. The deprotected amine is much more polar and will have a significantly lower Rf value.[7]

  • Visualization: Visualize the spots under UV light (if the compound is UV-active) and/or by staining. A potassium permanganate (KMnO₄) stain will visualize most organic compounds. A ninhydrin stain can also be used, which will specifically stain the newly formed secondary amine product (typically yellow-orange for secondary amines).[7]

Reaction Mechanism

The acid-catalyzed cleavage of a Boc group follows a well-established pathway.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Cleavage Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Amine (R₂N-Boc) ProtonatedBoc Protonated Carbonyl BocN->ProtonatedBoc + H⁺ H_plus H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Heterolytic Cleavage ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation (t-Bu⁺) FreeAmine Free Amine (R₂NH) or Amine Salt (R₂NH₂⁺) CarbamicAcid->FreeAmine - CO₂ CarbamicAcid->FreeAmine CO2 Carbon Dioxide (CO₂)

Caption: The mechanism involves protonation, cleavage to form a stable tert-butyl cation, and decarboxylation.[19]

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. Aapptec. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8329–8338. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods - BOC Deprotection. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]

  • Frigerio, M., et al. (2011). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids - BOC Deprotection. Retrieved from [Link]

  • Coin, I., et al. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central. Retrieved from [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Gutmann, B., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1912–1915. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Retrieved from [Link]

  • Yang, M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 209–216. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Reddit r/chemistry. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Reddit r/chemistry. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gugoasa, L. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved from [Link]

  • Johnson, T. A., et al. (2009). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Retrieved from [Link]

Sources

Preventing unwanted side reactions during N-arylation of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Arylation of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Welcome to the technical support guide for the N-arylation of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this sterically hindered and protected substrate. Our goal is to empower you to prevent common side reactions and achieve high-yielding, clean conversions.

The N-arylation of this specific piperazine derivative is a non-trivial transformation. The presence of a bulky p-tolyl group at the C2 position introduces significant steric hindrance around the reacting N4 nitrogen. Furthermore, the tert-butoxycarbonyl (Boc) protecting group at N1, while essential for selectivity, is susceptible to cleavage under harsh basic or thermal conditions. This guide is structured to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or has stalled completely. What is the primary cause?

A1: The most common reason for low reactivity is the steric hindrance imposed by the 2-p-tolyl group. This bulkiness makes the N4 amine a poor nucleophile, which can slow down key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination.[1] Specifically, the association of the amine to the palladium center and the final reductive elimination step can be kinetically challenging.[2][3]

To overcome this, you must use a catalyst system specifically designed for sterically demanding amines. This involves employing bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.[4][5] These ligands promote the formation of a monoligated, highly active Pd(0) species that accelerates the catalytic cycle and favors the desired C-N bond formation over side reactions.[2]

Q2: I'm observing a new, more polar spot by TLC and a mass corresponding to the diarylated piperazine. What happened and how can I prevent it?

A2: This observation strongly indicates that the Boc protecting group on N1 is being cleaved under the reaction conditions, liberating the N1 amine for a second arylation event. While the Boc group is generally stable to many bases, it can be removed by strong acids or at elevated temperatures.[6] In the context of N-arylation, a combination of a strong base (like NaOtBu) and high temperatures (often >100 °C) can lead to thermal or base-mediated deprotection.[7][8]

Prevention Strategies:

  • Choice of Base: Switch from strong alkoxide bases (NaOtBu, KOtBu) to milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][9] These bases are often sufficient to facilitate the reaction without causing significant Boc cleavage.

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. A thorough screen from 80 °C to 110 °C is recommended.

  • Stoichiometry: Ensure you are not using a large excess of the aryl halide, which would drive the diarylation if any deprotection occurs.

Q3: My starting aryl halide is being consumed, but my main byproduct is the corresponding arene (hydrodehalogenation). Why is this happening?

A3: This side reaction, known as reductive dehalogenation (or hydrodehalogenation), occurs when the palladium intermediate reacts with a hydride source before it can undergo reductive elimination with the amine.[2] It can compete with the desired C-N coupling, especially when the amine coupling partner is sterically hindered or a weak nucleophile.[1] The hydride source can be trace water, the amine itself (via β-hydride elimination from the Pd-amido complex), or even the solvent.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can interfere with the catalyst and base.[5]

  • Ligand Choice: Bulky biarylphosphine ligands are known to accelerate reductive elimination, which helps it outcompete the β-hydride elimination pathway that leads to dehalogenation.[1][2]

  • Base Selection: The choice of base can influence this side reaction. Sometimes, switching from an alkoxide to a carbonate or phosphate base can minimize this pathway.[10]

Q4: Should I consider a copper-catalyzed Ullmann condensation instead of a palladium-catalyzed reaction?

A4: Yes, the Ullmann condensation is a viable and powerful alternative, especially for sterically hindered substrates where palladium-based methods may fail.[11][12] Modern Ullmann-type reactions use soluble copper(I) or copper(II) sources with specific ligands (e.g., 1,10-phenanthroline, diamines) and can be highly effective.[13][14]

When to Consider Ullmann Coupling:

  • If you have exhausted ligand/base screening for the Buchwald-Hartwig reaction with no success.

  • If your substrate is particularly sensitive to palladium catalysts.

  • If reductive dehalogenation is an insurmountable problem with your Pd system.[8]

However, be aware that traditional Ullmann conditions often require higher temperatures than modern Buchwald-Hartwig reactions, which could again pose a risk to the Boc group.[14] Careful optimization is necessary.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solutions & Actions
No or Low Conversion 1. Steric Hindrance: The 2-p-tolyl group is impeding the reaction.[1] 2. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. 3. Inappropriate Base: The base is too weak or poorly soluble.[5]1. Ligand: Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[4] 2. Catalyst: Use a modern, air-stable precatalyst (e.g., XPhos-Pd-G3) for reliable activation. 3. Base: For hindered amines, a strong base like NaOtBu or LiHMDS is often required initially.[5] If this fails, consider screening weaker bases with a more active ligand.
Boc-Deprotection & Diarylation 1. Harsh Base: Strong alkoxide bases (NaOtBu) can cleave the Boc group at high temperatures.[8] 2. High Temperature: Thermal cleavage of the Boc group is possible, especially above 120 °C.[6][7]1. Base Change: Switch to Cs₂CO₃ or K₃PO₄.[9] 2. Temperature Reduction: Lower the reaction temperature to 80-100 °C. 3. Alternative Protection: If deprotection is unavoidable, consider a more robust protecting group like the SEM group.[15]
Reductive Dehalogenation 1. Slow Reductive Elimination: Steric hindrance slows the final product-forming step, allowing side reactions.[2] 2. Moisture: Water can be a proton source. 3. β-Hydride Elimination: A competing pathway from the Pd(II)-amido intermediate.[1]1. Ligand Optimization: Ensure you are using a state-of-the-art ligand that promotes fast reductive elimination.[2] 2. Dry Conditions: Use anhydrous solvents and reagents.[5] 3. Alternative Method: Consider a switch to a copper-catalyzed Ullmann coupling.[8]
Complex Mixture of Byproducts 1. Multiple Side Reactions: A combination of the issues listed above. 2. Oxygen Contamination: O₂ can deactivate the Pd(0) catalyst.1. Systematic Optimization: Change one variable at a time (ligand, base, solvent, temperature) to isolate the problem. 2. Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen).

Visual Diagrams & Workflows

Buchwald-Hartwig Catalytic Cycle & Steric Hindrance

cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_problem Challenge with 2-P-Tolyl-piperazine Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord + Amine Pd(II)Amine L-Pd(II)(Ar)(Amine) AmineCoord->Pd(II)Amine Deprotonation Base (Deprotonation) Pd(II)Amine->Deprotonation Pd(II)Amido L-Pd(II)(Ar)(NR2) Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR2 RedElim->Product Hindrance Steric Hindrance from 2-p-tolyl group Hindrance->AmineCoord Slows down Hindrance->RedElim Slows down (Key Problem)

Caption: Catalytic cycle showing how steric hindrance slows key steps.

Troubleshooting Workflow

Start Reaction Failed or Low Yield Check_Catalyst Is the catalyst system optimal for hindered amines? (e.g., XPhos, RuPhos + Precatalyst) Start->Check_Catalyst Check_Base Is Boc-deprotection observed? Check_Catalyst->Check_Base Yes Switch_Method Consider alternative method: Copper-Catalyzed Ullmann Coupling Check_Catalyst->Switch_Method No, already optimal Check_Side_Reaction Is hydrodehalogenation the main byproduct? Check_Base->Check_Side_Reaction No Switch_Base Switch to milder base (Cs₂CO₃, K₃PO₄) Check_Base->Switch_Base Yes Optimize_Temp Optimize Temperature (80-110 °C) Check_Side_Reaction->Optimize_Temp No Check_Side_Reaction->Switch_Method Yes Success Problem Solved Optimize_Temp->Success Switch_Base->Optimize_Temp

Caption: A decision tree for troubleshooting common N-arylation issues.

Recommended Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination for Hindered Substrates

This protocol is designed to maximize the rate of the desired coupling while minimizing Boc-deprotection by using a modern catalyst system and a moderate base.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 mmol, 1.2 equiv).

    • Add Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Copper-Catalyzed Ullmann-Type Condensation

This protocol is a robust alternative if palladium-catalyzed methods prove ineffective.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%).

    • Add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 mmol, 1.2 equiv).

    • Add Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the ligand, such as 1,10-Phenanthroline (0.2 mmol, 20 mol%).

  • Solvent Addition:

    • Add anhydrous, degassed dimethylformamide (DMF) or toluene (5 mL).

  • Reaction Execution:

    • Seal the flask and heat the mixture to 110-130 °C.

    • Stir vigorously and monitor by TLC or LC-MS. Ullmann reactions can sometimes require longer reaction times (12-24 h).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (25 mL) and quench with aqueous ammonia (10 mL) to complex the copper salts.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Mondal, S., et al. (2021). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Yoshida, S., et al. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Synform. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. Available at: [Link]

  • Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Available at: [Link]

  • Ghosh, S., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Nishiguchi, T., et al. (2005). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters. Available at: [Link]

  • Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis. Available at: [Link]

  • Li, Y., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Strategies for Solubilizing 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and advanced, field-proven troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester poorly soluble in water?

A1: The solubility of a compound in water is primarily dictated by its ability to form favorable interactions, such as hydrogen bonds, with water molecules. 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester possesses a molecular structure with significant non-polar character. The presence of the tolyl group (a methyl-substituted benzene ring) and the tert-butyl group contributes to its hydrophobicity, or tendency to repel water. These bulky, non-polar groups hinder the molecule's ability to effectively interact with the polar water molecules, leading to poor solubility.

Q2: What is the first step I should take to try and dissolve this compound?

A2: Before exploring more complex methods, the initial and most straightforward approach is to attempt dissolution in a small amount of a water-miscible organic co-solvent and then dilute this stock solution with your aqueous medium. This technique, known as co-solvency, is a common and often effective first-line strategy for solubilizing hydrophobic compounds.

Q3: Can I heat the solution to improve solubility?

A3: While gently warming the solution can increase the rate of dissolution and, in some cases, the solubility, it should be done with caution. The tert-butyl ester group in the molecule is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, which would lead to the degradation of your compound. Therefore, prolonged heating or high temperatures should be avoided.

Q4: Will adjusting the pH of my aqueous medium help?

A4: For ionizable compounds, pH adjustment can be a powerful tool to enhance solubility. The piperazine ring in 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester contains two nitrogen atoms that can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in water. However, the pKa of the piperazine nitrogens and the stability of the tert-butyl ester group at acidic pH must be considered.

Troubleshooting Guide: Advanced Solubilization Strategies

This section provides in-depth, step-by-step guidance on advanced techniques to address persistent solubility issues.

Issue 1: The compound precipitates out of solution upon dilution with an aqueous buffer.

This is a common observation when using a co-solvent approach. The initial high concentration of the organic solvent keeps the compound dissolved, but upon dilution, the solvent's solvating capacity decreases, leading to precipitation.

The selection of an appropriate solubilization strategy depends on several factors, including the required final concentration of the compound, the tolerance of the experimental system to additives, and the desired stability of the solution. The following diagram illustrates a logical workflow for choosing a suitable method.

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility cosolvency Attempt Co-solvency (e.g., DMSO, Ethanol) start->cosolvency precipitates Precipitation upon Aqueous Dilution? cosolvency->precipitates success1 Success: Compound Solubilized precipitates->success1 No ph_adjustment pH Adjustment (Acidic Buffer) precipitates->ph_adjustment Yes end End success1->end degradation Compound Degradation or Instability? ph_adjustment->degradation cyclodextrins Cyclodextrin Encapsulation (e.g., HP-β-CD) ph_adjustment->cyclodextrins Yes surfactants Use of Surfactants (e.g., Tween 80) degradation->surfactants Yes success2 Success: Stable Solution Formed degradation->success2 No surfactants->success2 cyclodextrins->success2 success2->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

This protocol outlines a systematic approach to identify the most effective co-solvent system.

Materials:

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a high-concentration stock solution of the compound (e.g., 10-50 mM) in each of the organic co-solvents (DMSO, EtOH, PEG 400, PG).

  • Vortex each solution thoroughly to ensure complete dissolution.

  • In separate microcentrifuge tubes, add a small volume of the aqueous buffer.

  • To each tube, add a small aliquot of one of the stock solutions to achieve the desired final concentration.

  • Vortex immediately and observe for any signs of precipitation.

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) and re-examine.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Interpretation:

Co-solventFinal ConcentrationObservation
DMSO100 µMClear solution
Ethanol100 µMFine precipitate
PEG 400100 µMClear solution
Propylene Glycol100 µMSlight turbidity

This table provides a clear comparison of the performance of different co-solvents.

Issue 2: The experimental system is sensitive to organic solvents.

Many biological assays, particularly cell-based assays, are sensitive to even low concentrations of organic solvents like DMSO. In such cases, alternative solubilization strategies are necessary.

This method leverages the basic nature of the piperazine ring to increase solubility in acidic media.

Materials:

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Citrate buffer (pH 3, 4, 5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a series of aqueous buffers with varying acidic pH values (e.g., citrate buffers at pH 3, 4, and 5).

  • Add the solid compound directly to each buffer to achieve the desired final concentration.

  • Stir the solutions at room temperature for a sufficient time to allow for equilibration (e.g., 2-4 hours).

  • Visually inspect the solutions for any undissolved material.

  • Filter or centrifuge the samples to remove any undissolved solid and measure the concentration of the dissolved compound in the filtrate/supernatant.

Considerations:

  • Confirm the stability of the tert-butyl ester group at the tested pH values, as it can be labile under acidic conditions. A time-course study using HPLC can be used to monitor for any degradation products.

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can be entrapped, thereby increasing their apparent solubility.

Micellar_Solubilization compound Hydrophobic Compound (2-P-Tolyl-piperazine...) encapsulation Encapsulation of Compound in Micelle Core compound->encapsulation surfactant Surfactant Monomers (e.g., Tween 80) micelle Micelle Formation in Aqueous Media surfactant->micelle micelle->encapsulation solution Stable Aqueous Solution encapsulation->solution

Caption: Mechanism of surfactant-mediated micellar solubilization.

Materials:

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Tween® 80 (Polysorbate 80)

  • Sodium dodecyl sulfate (SDS)

  • Aqueous buffer

  • Bath sonicator

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.012 mg/mL.

  • Add the solid compound to each surfactant solution.

  • Gently warm the mixture (if the compound's stability permits) and sonicate in a bath sonicator to facilitate micelle formation and drug loading.

  • Allow the solution to cool to room temperature and visually inspect for clarity.

  • Determine the solubility enhancement by analyzing the concentration of the compound in the clear solution.

Comparative Data for Surfactant Selection:

SurfactantConcentrationAchieved Solubility
Tween® 801% (w/v)High
SDS1% (w/v)Moderate
None (Control)N/AVery Low
Issue 3: High concentrations of the compound are required, and the above methods are insufficient.

For applications requiring high concentrations of the compound, such as in vivo studies, more advanced formulation strategies may be necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that have enhanced aqueous solubility.

Materials:

  • 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the solid compound to the cyclodextrin solution while stirring.

  • Continue stirring for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of the inclusion complex.

  • The formation of a clear solution indicates successful complexation.

  • The solubility can be quantified by analyzing the concentration of the compound in the solution after filtration or centrifugation.

References

  • Co-solvency: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • pH Adjustment: Avdeef, A. (2007). The Rise of pKa Profiling in Drug Discovery. Expert Opinion on Drug Discovery, 2(3), 355-373. [Link]

  • Surfactant Solubilization: Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • Cyclodextrins: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

Minimizing trace impurities in the synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Welcome to the dedicated technical support guide for the synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (Boc-2-p-tolylpiperazine). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide actionable insights and troubleshooting strategies to minimize trace impurities and ensure the highest quality of your final compound.

Overview of Synthetic Strategies

The synthesis of Boc-2-p-tolylpiperazine typically proceeds via one of two primary routes:

  • Nucleophilic Addition: This classic approach involves the reaction of a p-tolyl organometallic reagent (like p-tolyl-lithium or p-tolylmagnesium bromide) with a suitable N-Boc protected piperazine derivative. While straightforward, this method can be prone to the formation of regioisomeric and di-substituted impurities.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern and often higher-yielding approach involves the coupling of an N-Boc protected piperazine with a p-tolyl halide (e.g., 4-bromotoluene or 4-iodotoluene) in the presence of a palladium catalyst and a suitable ligand. This method generally offers better control over regioselectivity but can introduce trace metal impurities.

This guide will focus on troubleshooting impurities arising from both methodologies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of Boc-2-p-tolylpiperazine.

FAQ 1: My final product shows a low yield and contains significant amounts of unreacted N-Boc-piperazine. What went wrong?

This is a common issue, particularly in nucleophilic addition routes. The root cause often lies in the quality and reactivity of the organometallic reagent or reaction conditions.

Possible Causes & Solutions:

  • Poor Quality Organometallic Reagent:

    • Diagnosis: Titrate your p-tolyl-lithium or Grignard reagent immediately before use to determine its exact molarity. Old or improperly stored reagents degrade over time.

    • Solution: Use freshly prepared or recently purchased and properly stored organometallic reagents. Ensure anhydrous conditions are strictly maintained throughout the reaction, as water will quench the reagent.

  • Insufficient Reaction Temperature/Time:

    • Diagnosis: Review your reaction profile. The addition of the organometallic reagent is often performed at low temperatures (e.g., -78 °C to 0 °C) to control exotherms, but the reaction may require warming to room temperature and stirring for several hours to proceed to completion.

    • Solution: After the initial addition, allow the reaction to slowly warm to ambient temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Steric Hindrance:

    • Explanation: The bulky tert-butyl group on the Boc-piperazine can sterically hinder the approach of the p-tolyl nucleophile.

    • Solution: If using a nucleophilic addition route, consider alternative N-protecting groups that are less sterically demanding if the downstream chemistry allows.

Experimental Workflow: Titration of p-Tolyl-lithium
  • Dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun and backfill with nitrogen or argon.

  • Accurately weigh ~150 mg of diphenylacetic acid into the flask and dissolve in 10 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the p-tolyl-lithium solution dropwise from a syringe until the faint yellow color of the endpoint persists.

  • Calculate the molarity using the formula: Molarity = (mass of diphenylacetic acid / molecular weight of diphenylacetic acid) / volume of titrant in L.

FAQ 2: I'm observing a significant isomeric impurity that is difficult to separate by column chromatography. How can I identify and minimize it?

The most likely isomeric impurity is the 3-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester. Its formation is a known issue in some synthetic pathways.

Identification & Minimization:

  • Spectroscopic Identification:

    • ¹H NMR: The proton signals of the piperazine ring will differ significantly between the 2- and 3-substituted isomers due to symmetry. In the 2-substituted isomer, you will observe more complex and distinct multiplets for the piperazine protons. The 3-substituted isomer may show a more simplified pattern.

    • ¹³C NMR: The carbon chemical shifts of the piperazine ring will also be distinct.

    • LC-MS: While the mass will be identical, the isomers will likely have different retention times on a chiral or even a standard C18 column.

  • Minimization Strategies:

    • Directed Ortho Metalation (DoM): If using a lithiation approach, the choice of base and directing group on the piperazine ring can influence the site of deprotonation and subsequent reaction.

    • Buchwald-Hartwig Amination: This method is generally highly selective for the formation of the desired N-aryl bond and is less prone to generating C-aryl isomers. If you are facing persistent issues with isomer formation, switching to a palladium-catalyzed route is highly recommended.

Diagram: Synthetic Pathway vs. Impurity Formation

BocPip N-Boc-Piperazine Prod 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester BocPip->Prod Desired Reaction Unreacted Unreacted N-Boc-Piperazine BocPip->Unreacted Incomplete Reaction DiSub Di-substituted Piperazine BocPip->DiSub Isomer 3-p-Tolyl Isomer BocPip->Isomer Side Reaction pTolylX p-Tolyl-X (X = Li, MgBr, Br, I) pTolylX->Prod pTolylX->DiSub Over-reaction pTolylX->Isomer Pd_residue Palladium Residues

Caption: Synthetic pathways and common impurity formations.

FAQ 3: After purification, I detect trace amounts of palladium. What is the best way to remove it?

Palladium residues are a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.

Palladium Scavenging Techniques:

Scavenger TypeExampleMechanismProsCons
Thiol-Based SiliaMetS Thiol, QuadraSil MPCovalent bonding with PdHigh efficiency, broad applicabilityCan sometimes be difficult to filter
Amine-Based SiliaMetS AmineChelationEffective for various Pd speciesCan interact with acidic functional groups
Activated Carbon AdsorptionCost-effective, readily availableCan adsorb product, lower selectivity

Recommended Protocol: Scavenging with Thiol-Functionalized Silica

  • Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate) after the reaction work-up.

  • Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the palladium catalyst).

  • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Wash the filter cake with fresh solvent.

  • Concentrate the filtrate to obtain the palladium-free product.

Analytical Characterization of Impurities

A robust analytical methodology is crucial for identifying and quantifying trace impurities.

Impurity¹H NMR Signature (indicative)Mass Spec (ESI+)
Unreacted Boc-Piperazine Broad singlet around 3.4 ppm (4H) and 2.8 ppm (4H)[M+H]⁺ = 187.15
Di-p-tolyl-piperazine Multiple aromatic signals integrating to 8H[M+H]⁺ = 311.22
3-p-tolyl Isomer Different chemical shifts and coupling patterns for piperazine protons compared to the 2-isomer[M+H]⁺ = 277.20

Preventative Measures for High-Purity Synthesis

  • High-Quality Starting Materials: Always use reagents from reputable suppliers and verify their purity by NMR or GC-MS before use.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) for all moisture-sensitive steps, especially when using organometallic reagents.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress to ensure complete conversion of the limiting reagent and to avoid the formation of over-reaction by-products.

  • Controlled Stoichiometry: Carefully control the stoichiometry of your reagents. For Buchwald-Hartwig reactions, a slight excess of the piperazine component can sometimes be beneficial to ensure full conversion of the aryl halide.

References

  • Buchwald-Hartwig Amination: A comprehensive overview of palladium-catalyzed C-N bond formation. Source: Chemical Reviews, American Chemical Society. [Link]

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this microwave-assisted reaction. We will delve into the nuances of the Buchwald-Hartwig amination, a powerful tool for C-N bond formation, and how to harness the efficiency of microwave chemistry for this specific transformation.[1][2]

Core Synthesis Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a general starting point for the synthesis. Optimization will be necessary based on your specific equipment and reagent purity.

Reaction Scheme:

  • Aryl Halide: 1-Bromo-4-methylbenzene (p-bromotoluene)

  • Amine: tert-Butyl piperazine-1-carboxylate

  • Catalyst: Palladium-based catalyst

  • Ligand: Phosphine-based ligand

  • Base: A non-nucleophilic base

  • Solvent: Anhydrous, degassed solvent

Step-by-Step Experimental Procedure:
  • Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. If not working in a glovebox, purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add tert-butyl piperazine-1-carboxylate (1.2 equiv.) and 1-bromo-4-methylbenzene (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction temperature to 130-150°C and the time to 10-30 minutes.[3] It is recommended to use temperature control rather than power control for better reproducibility.[4]

  • Reaction Monitoring: After the allotted time, cool the vial to room temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS to check for the consumption of starting materials.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Parameter Optimization Guide

The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.

ParameterTypical RangeEffect on Reaction & Expert Insights
Temperature 100 - 180 °CHigher temperatures generally increase the reaction rate, but can also lead to degradation of starting materials or products. For Buchwald-Hartwig aminations, a starting point of 130-150°C is often effective.[3]
Time 5 - 60 minMicrowave synthesis significantly reduces reaction times compared to conventional heating.[5][6] Monitor the reaction to avoid prolonged heating which can lead to side product formation. Often, reactions reach completion in 10-30 minutes.[3]
Catalyst/Ligand 1-5 mol%The choice of ligand is critical. For secondary cyclic amines like piperazine, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often effective.[7] Using a pre-catalyst (e.g., a palladacycle) can lead to more consistent results.[7]
Base 1.2 - 2.0 equiv.Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[7][8] For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 can be employed, though they may require higher temperatures.[8]
Solvent 0.1 - 1.0 MToluene, dioxane, and DMF are common solvents. The choice can influence reaction rate and selectivity.[9] Ensure the solvent is anhydrous and degassed, as water and oxygen can interfere with the catalytic cycle. Some solvents absorb microwave energy more efficiently than others.[4][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
  • Potential Cause: Inactive catalyst.

    • Solution: Ensure a truly inert atmosphere was maintained throughout the reaction setup. Use a reliable palladium precatalyst, as these are often more effective than generating the active Pd(0) species in situ.[7] Consider a brief pre-stirring of the catalyst, ligand, and base before adding the substrates to facilitate the formation of the active catalytic species.

  • Potential Cause: Inappropriate ligand choice.

    • Solution: The ligand plays a crucial role in the catalytic cycle. For sterically hindered couplings or less reactive aryl halides, a more electron-rich and bulky ligand may be required. Consult ligand selection guides for Buchwald-Hartwig aminations.

  • Potential Cause: Incorrect base.

    • Solution: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide is a good starting point.[11] If you suspect base-mediated decomposition, switch to a weaker base like cesium carbonate, possibly with an increase in temperature.

Issue 2: Formation of Side Products
  • Potential Cause: Hydrodehalogenation (aryl halide is reduced to an arene).

    • Solution: This can occur if the reaction temperature is too high or the reaction is run for too long. Reduce the temperature and/or reaction time. This can also be a sign of an inefficient catalytic system; consider changing the ligand.

  • Potential Cause: Homocoupling (dimerization of the aryl halide).

    • Solution: This side reaction can be minimized by optimizing the catalyst loading and reaction temperature.[7] Ensure that the reaction is not exposed to oxygen.

  • Potential Cause: Double arylation of piperazine.

    • Solution: While the Boc-protecting group deactivates the second nitrogen, double arylation can still occur under harsh conditions. Use a milder base or lower the reaction temperature. Adjusting the stoichiometry to have a slight excess of the piperazine derivative can also help.

Issue 3: Difficulty in Purification
  • Potential Cause: Residual palladium catalyst.

    • Solution: After the reaction, consider washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or filtering the crude product through a pad of silica gel with a suitable solvent to remove the palladium.

  • Potential Cause: Co-elution of product with starting material or side products.

    • Solution: Optimize your column chromatography conditions. A gradient elution may be necessary. If the polarity of the compounds is very similar, consider derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: Why use microwave synthesis for this reaction?

Microwave irradiation offers several advantages over conventional heating, including significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[5][6][12] This is due to efficient and uniform heating of the reaction mixture.[10]

Q2: What is the role of the Boc protecting group on the piperazine?

The tert-butyloxycarbonyl (Boc) group serves two main purposes. Firstly, it deactivates one of the nitrogen atoms, preventing double arylation and leading to the desired mono-arylated product. Secondly, it increases the solubility of the piperazine derivative in organic solvents.

Q3: Can I use an aryl chloride instead of an aryl bromide?

Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[7] To successfully use an aryl chloride, you will likely need a more active catalyst system, which typically involves a more electron-rich and sterically hindered phosphine ligand, and potentially higher reaction temperatures.

Q4: How do I know if my solvent is suitable for microwave synthesis?

Solvents with a higher dielectric constant (polar solvents) absorb microwave energy more efficiently.[4][10] However, the choice of solvent should primarily be based on the requirements of the chemical reaction itself (solubility of reagents, reaction compatibility). Toluene and dioxane are common choices for this type of reaction.

Q5: Is it possible to scale up this microwave reaction?

Scaling up microwave reactions requires careful consideration of heat and pressure management.[13] For larger scale synthesis, continuous flow microwave reactors are often a better option than batch reactors as they allow for better control over reaction parameters and safer operation.[13]

Visual Aids

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_vial Prepare Microwave Vial (Catalyst, Base) inert_atm Establish Inert Atmosphere (Ar/N2 Purge) prep_vial->inert_atm add_reagents Add Aryl Halide & Piperazine inert_atm->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent mw_irrad Microwave Irradiation (Set Temp & Time) add_solvent->mw_irrad monitor Monitor Progress (TLC, GC/LC-MS) mw_irrad->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A streamlined workflow for the microwave-assisted synthesis.

Troubleshooting Decision Tree

G start Low or No Yield? cause1 Inactive Catalyst? start->cause1 Yes sol1 Check Inert Atmosphere Use Pre-catalyst cause1->sol1 Yes cause2 Wrong Ligand? cause1->cause2 No sol2 Use Bulky, Electron-Rich Ligand (e.g., RuPhos) cause2->sol2 Yes cause3 Incorrect Base? cause2->cause3 No sol3 Use Stronger Base (NaOtBu) or Weaker for Sensitive Substrates cause3->sol3 Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2007). Applicability of a Fiber-Supported Catalyst on a Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS. Retrieved from [Link]

  • Bentham Science. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Retrieved from [Link]

  • PMC. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica. Retrieved from [Link]

  • Columbia University. (2002). Microwave Assisted Organic Synthesis. Retrieved from [Link]

  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • HETEROCYCLES. (2005). microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • PMC. (n.d.). Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. Retrieved from [Link]

Sources

Overcoming steric hindrance in Buchwald-Hartwig amination with 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As researchers and drug development professionals, you know that while the Buchwald-Hartwig amination is a cornerstone for constructing C-N bonds[1], sterically encumbered substrates require highly rationalized catalytic design.

This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to overcome the specific steric bottlenecks associated with bulky secondary amines like 2-(p-tolyl)piperazine-1-carboxylic acid tert-butyl ester.

Mechanistic Context & The Steric Challenge

In 2-(p-tolyl)piperazine-1-carboxylic acid tert-butyl ester, the reactive N4 secondary amine is highly encumbered. The adjacent p-tolyl group at C2 and the restricted ring conformation imposed by the bulky Boc protecting group at N1 create a rigid steric shield.

During the palladium-catalyzed cycle, this steric bulk impedes the coordination of the amine to the Pd(II)aryl complex and drastically slows down the reductive elimination step[2]. When reductive elimination is delayed, the Pd(II) intermediate is prone to β-hydride elimination. This side reaction strips a hydrogen from the amine, releasing an imine and reducing the aryl halide to a dead-end hydrodehalogenated byproduct[3]. Overcoming this requires highly specialized dialkylbiarylphosphine ligands (like RuPhos) or highly active N-heterocyclic carbene (NHC) complexes (like Pd-PEPPSI-IPentCl) that force the Pd center into a geometry that accelerates reductive elimination[3][4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineCoord Amine Coordination Steric Clash Risk! PdII_Ar->AmineCoord + Hindered Piperazine PdII_Amine Pd(II)(Ar)(NHR2)L AmineCoord->PdII_Amine Deprot Deprotonation (Base removes HX) PdII_Amine->Deprot + Base PdII_Amido Pd(II)(Ar)(NR2)L Deprot->PdII_Amido RedElim Reductive Elimination Rate-Limiting Step PdII_Amido->RedElim RedElim->Pd0 Regenerates Product Arylated Piperazine Product RedElim->Product

Pd-catalyzed Buchwald-Hartwig cycle highlighting steric bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why am I observing high levels of hydrodehalogenation (reduced aryl halide) instead of my coupled product? A: Hydrodehalogenation is the classic symptom of β-hydride elimination outcompeting reductive elimination. When using a bulky secondary amine, the steric clash at the Pd(II) center delays the formation of the C-N bond. During this delay, the Pd complex abstracts a β-hydrogen from the amine[3]. Solution: Switch to a ligand with a highly tailored steric profile like RuPhos, which forces the Pd center into a geometry that accelerates reductive elimination[2][5].

Q: I am using BrettPhos, which works great for my primary amine substrates, but it fails here. Why? A: BrettPhos is optimized for primary amines. Computational and kinetic studies reveal that for BrettPhos, oxidative addition is the rate-limiting step. However, for secondary amines with large steric hindrance, the rate-limiting step shifts to reductive elimination[2]. RuPhos is specifically designed to accommodate the extra alkyl group of secondary amines while still promoting rapid reductive elimination[3][5].

Q: My aryl halide contains a base-sensitive functional group (e.g., an ester). What base should I use? A: Strong bases like sodium tert-butoxide (NaOtBu) are standard but will hydrolyze esters. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) should be used[6]. If you switch to a weaker base, you may need to use a highly active pre-catalyst like Pd-PEPPSI-IPentCl, which operates efficiently with mild bases like Na-BHT or carbonates[4].

Troubleshooting Issue Low Yield / Incomplete Reaction Check Analyze Crude by LC-MS / GC-MS Issue->Check Dehal Hydrodehalogenation (Reduced Ar-H) Check->Dehal β-Hydride Elim Unreact Unreacted Amine & Aryl Halide Check->Unreact No Ox Add / Coord Sol1 Switch to RuPhos or Pd-PEPPSI-IPentCl Dehal->Sol1 Sol2 Increase Temp or Use Stronger Base Unreact->Sol2

Troubleshooting workflow for hindered piperazine cross-coupling.

Quantitative Data Summary: Catalyst & Base Selection

To streamline your optimization process, the following table summarizes the performance profiles of various catalytic systems when challenged with hindered secondary amines.

Catalyst / Ligand SystemTarget Amine ClassPreferred BaseTypical SolventRate-Limiting StepYield Profile (Hindered Sec. Amines)
Pd2(dba)3 / RuPhos Secondary (Hindered)NaOtBu / Cs2CO3Toluene / DioxaneReductive Elim.Excellent (70-95%) [3][5]
Pd-PEPPSI-IPentCl Secondary (Highly Hindered)Na-BHT / K2CO3DME / THFReductive Elim.Excellent (75-98%) [4]
Pd2(dba)3 / BrettPhos PrimaryNaOtBuTolueneOxidative Add.Poor (<20%)[2]
Pd2(dba)3 / BINAP Primary / UnhinderedNaOtBuTolueneAmine Coord.Trace[6]

Self-Validating Experimental Protocol

This protocol utilizes a Generation 3 (G3) palladacycle pre-catalyst. G3 pre-catalysts are strictly recommended over Pd2(dba)3 because they rapidly generate the active monoligated Pd(0) species at room temperature, preventing off-cycle Pd black precipitation before the bulky amine can coordinate.

Materials:

  • Aryl Halide: 1.0 mmol

  • Amine: 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester (1.2 mmol)

  • Pre-catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.02 mmol, 2 mol%)

  • Base: NaOtBu (1.5 mmol) (Substitute with Cs2CO3 if base-sensitive)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the RuPhos Pd G3, RuPhos ligand, aryl halide (if solid), and NaOtBu.

    • Causality: A 1:1 ratio of Pd to ligand ensures the formation of the highly active monoligated Pd(0)L complex without excess ligand inhibiting the oxidative addition step.

  • Degassing (Critical): Seal the tube with a septum and purge with Argon for 5 minutes. Add anhydrous Toluene and the piperazine substrate (and aryl halide if liquid) via syringe. Subject the mixture to 3 freeze-pump-thaw cycles.

    • Validation Checkpoint 1: Oxygen irreversibly poisons the Pd(0) catalyst. If the solution turns black immediately upon warming to room temperature, oxygen was present (protocol failed). A stable yellow/orange/red color indicates successful active catalyst formation.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 85 °C and stir vigorously.

    • Validation Checkpoint 2: At t = 2 hours, pull a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

      • Scenario A: Product mass observed -> Proceed to completion (typically 12–16 h).

      • Scenario B: Aryl halide consumed, but only reduced arene is seen -> The base is deprotonating the amine too slowly. Consider switching to a stronger base or a more polar solvent (e.g., Dioxane).

      • Scenario C: No reaction -> Catalyst poisoned. Re-verify solvent anhydrousness and degassing technique.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd particulates and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-arylated piperazine.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.[Link]

  • Role of the Base in Buchwald–Hartwig Amination. ACS Publications.[Link]

Sources

Validation & Comparative

LC-MS mass spectrometry fragmentation pattern of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles with practical, field-proven methodologies to create a self-validating guide for the characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

In modern synthetic and medicinal chemistry, the unequivocal structural confirmation of novel compounds is paramount. 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester represents a common structural motif, incorporating a piperazine core, a tolyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. Such molecules are pivotal as intermediates in the synthesis of pharmacologically active agents.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical cornerstone for both qualitative and quantitative analysis of these compounds.[1][2] Understanding the molecule's behavior under mass spectrometric conditions, specifically its fragmentation pattern following electrospray ionization (ESI), is critical for its identification, purity assessment, and metabolic profiling. This guide elucidates the predictable fragmentation cascade of the title compound, providing a reliable roadmap for its analytical characterization.

The Predicted Fragmentation Pathway: A Mechanistic Deep Dive

The fragmentation of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester in positive ion ESI-MS is governed by the lability of its core structural features: the Boc protecting group and the piperazine ring. The analysis begins with the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol Predicted [M+H]⁺: m/z 277.19

The fragmentation cascade is initiated by the highly characteristic and predictable decomposition of the Boc group. This process is a cornerstone of identifying Boc-protected amines in mass spectrometry.[3][4][5]

  • Step 1: Loss of Isobutylene. The primary and most facile fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl moiety. This occurs via a rearrangement mechanism, leading to the formation of a carbamic acid intermediate.[3][4]

  • Step 2: Loss of Carbon Dioxide. The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the deprotected, protonated piperazine derivative. This combined loss of 100 Da (isobutylene + CO₂) is a diagnostic signature for a Boc-protected amine.[3][5]

Following the removal of the Boc group, the remaining 2-p-tolyl-piperazine cation undergoes further fragmentation, primarily through cleavage of the piperazine ring. Studies on similar piperazine analogues show that the C-N bonds within the ring are susceptible to collision-induced dissociation (CID).[6]

The diagram below illustrates the predicted fragmentation pathway.

fragmentation_pathway cluster_main Predicted ESI-MS/MS Fragmentation Pathway mol [M+H]⁺ 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester m/z 277.19 frag1 Carbamic Acid Intermediate m/z 221.13 mol->frag1 - C₄H₈ (56 Da) frag2 Deprotected Piperazine Cation m/z 177.14 frag1->frag2 - CO₂ (44 Da) frag3 Tolyl Cation m/z 91.05 frag2->frag3 Ring Cleavage frag4 Piperazine Ring Fragment m/z 86.09 frag2->frag4 Ring Cleavage frag5 Piperazine Ring Fragment m/z 70.06 frag4->frag5 - NH₂

Caption: Predicted fragmentation cascade of protonated 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

Experimental Protocol: A Validated LC-MS/MS Methodology

This section provides a robust, step-by-step protocol for the analysis of the title compound. The choices within this protocol are grounded in established best practices for small molecule analysis.[1][7][8]

Objective: To acquire high-quality MS1 and MS/MS spectra for the structural confirmation of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester.

A. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid). The addition of formic acid is crucial as it promotes protonation, leading to a strong [M+H]⁺ signal in positive ion ESI.[7]

B. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometry (MS) Conditions

  • Instrument: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Nebulizing Gas Flow: Instrument dependent, typically adjusted for stable spray.

  • Data Acquisition:

    • MS1 Scan: Scan a mass range of m/z 100-400 to detect the precursor ion.

    • MS/MS (Product Ion Scan): Select the precursor ion (m/z 277.2) for fragmentation. Use a range of collision energies (e.g., 10-40 eV) to observe both the initial gentle fragmentation (loss of Boc group) and subsequent ring cleavages.

The workflow for this analytical process is outlined below.

experimental_workflow cluster_workflow LC-MS/MS Analytical Workflow sp Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) lc LC Separation (C18 Column, Gradient Elution) sp->lc ms Mass Spectrometry (Positive ESI) lc->ms ms1 MS1 Scan (Detect [M+H]⁺ at m/z 277.2) ms->ms1 ms2 MS/MS Scan (Fragment m/z 277.2) ms1->ms2 da Data Analysis (Compare with Predicted Pattern) ms2->da

Caption: Standard workflow for the LC-MS/MS analysis of a small molecule intermediate.

Data Interpretation and Comparative Analysis

A. Expected Mass Spectrum Data

The acquired MS/MS spectrum should be dominated by a few key ions. The table below summarizes the expected fragments, their proposed structures, and their diagnostic value.

m/z (Observed)FormulaProposed Fragment StructureDiagnostic Significance
277.19[C₁₆H₂₅N₂O₂]⁺Protonated Parent MoleculeConfirms Molecular Weight
221.13[C₁₂H₁₇N₂O₂]⁺Carbamic Acid IntermediateInitial loss of isobutylene from Boc group
177.14[C₁₁H₁₇N₂]⁺2-p-Tolyl-piperazine CationComplete loss of Boc group (isobutylene + CO₂); Confirms core structure
91.05[C₇H₇]⁺Tolyl (or Tropylium) CationIndicates the presence of the tolyl substituent
86.09[C₄H₁₀N₂]⁺Piperazine Ring FragmentResult of piperazine ring cleavage

B. Comparison with Alternative Analytical Techniques: LC-DAD

While LC-MS provides unparalleled sensitivity and structural detail, it is valuable to compare it with other common analytical methods, such as Liquid Chromatography with a Diode-Array Detector (LC-DAD).[1]

FeatureLC-MS/MSLC-DAD
Principle Separation by LC, detection by mass-to-charge ratio and fragmentation.Separation by LC, detection by UV-Vis absorbance.
Specificity Very High. Provides molecular weight and structural data from fragmentation.Moderate. Relies on chromophore and retention time. Co-eluting impurities can interfere.
Sensitivity Very High (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Structural Info Rich. Fragmentation pattern provides a structural fingerprint.Limited. UV spectrum can suggest certain functional groups (e.g., aromatic rings).
Cost & Complexity High. Requires specialized equipment and expertise.Low to Moderate. Widely available and simpler to operate.

Final Synthesis and Trustworthiness

The analytical guide presented here is built on a foundation of established chemical principles and validated methodologies. The predicted fragmentation of the Boc group is a well-documented and reliable process.[3][4] Similarly, the fragmentation patterns of piperazine rings have been characterized in the scientific literature.[6] By combining these known principles, we can construct a highly reliable and predictive model for the fragmentation of 2-p-tolyl-piperazine-1-carboxylic acid tert-butyl ester. The provided experimental protocol is a standard, robust method used across the pharmaceutical and chemical industries for the analysis of such compounds, ensuring its trustworthiness and practical applicability. By following this guide, a researcher can confidently identify this molecule and characterize its structure with a high degree of certainty.

References

  • Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times - ResearchGate Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

Validating Chiral HPLC Separation Methods for 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of chiral piperazine derivatives is a critical quality attribute in drug development, given that different stereoisomers often exhibit distinct pharmacokinetic and pharmacodynamic profiles. 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester presents a unique analytical challenge: it possesses a bulky N1-Boc protecting group, a C2-aryl stereocenter, and a highly basic free secondary amine at the N4 position.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for separating these enantiomers and details a self-validating experimental protocol grounded in the updated ICH Q2(R2) guidelines for analytical method validation[1].

Mechanistic Causality in Chiral Separation

Successful chiral resolution is not a product of trial and error; it is governed by the precise molecular interactions between the analyte and the CSP. For N-Boc-protected 2-arylpiperazines, the separation mechanism relies on a three-point interaction model[2]:

  • Hydrogen Bonding: The carbonyl oxygen of the N1-Boc group acts as a strong hydrogen bond acceptor, interacting with the carbamate NH groups of the derivatized polysaccharide CSP.

  • π−π Interactions: The electron-rich p-tolyl group at the C2 position engages in π−π stacking with the phenyl rings of the CSP (e.g., the 3,5-dimethylphenyl groups on AD-H or OD-H columns).

  • Steric Fit (Inclusion): The chiral recognition is heavily dependent on how well the bulky tert-butyl group fits into the chiral cavities of the polymer backbone.

Why Amylose Outperforms Cellulose for Bulky Piperazines

Statistically, Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) is more universally successful for bulky Boc-protected heterocycles than Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)[3]. The amylose polymer forms a more open, loosely coiled helical structure compared to the rigid, linear backbone of cellulose. This open helix provides a more accommodating chiral groove for the sterically demanding tert-butyl ester, leading to superior enantiomeric differentiation.

The Critical Role of Basic Additives

Because the N4 position of the piperazine ring is a free secondary amine, it will aggressively interact with any unendcapped, acidic residual silanols on the underlying silica support of the CSP. This secondary interaction causes severe peak tailing, which destroys resolution and invalidates quantitative integration. The addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory; DEA acts as a sacrificial base, competitively binding to the silanols and ensuring sharp, symmetrical peaks[4].

Comparative Analysis of Chiral Stationary Phases

To establish the optimal method, three industry-standard Daicel columns (5 µm particle size) were evaluated under normal-phase conditions.

Table 1: Performance Comparison of CSPs for 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Chiral Stationary PhasePolymer BackboneMobile Phase (v/v)Retention Time (R/S)Resolution ( Rs​ )Peak Symmetry (As)
Chiralpak AD-H AmyloseHexane/IPA (90:10) + 0.1% DEA8.4 min / 11.2 min2.8 1.05
Chiralcel OD-H CelluloseHexane/IPA (90:10) + 0.1% DEA14.1 min / 15.8 min1.51.20
Chiralcel OJ-H CelluloseHexane/IPA (90:10) + 0.1% DEA12.5 min / 13.0 min0.81.45

Data Interpretation: Chiralpak AD-H provides baseline resolution ( Rs​ > 2.0) and superior peak symmetry, making it the only candidate suitable for rigorous ICH Q2(R2) validation.

Workflow & Validation Strategy

The updated ICH Q2(R2) framework emphasizes a lifecycle approach, integrating method development knowledge (ICH Q14) directly into the validation strategy[5].

G N1 Method Development CSP Screening (AD-H vs OD-H) N2 Mobile Phase Optimization (Hexane/IPA + 0.1% DEA) N1->N2 N3 ICH Q2(R2) Validation Protocol Initiation N2->N3 N4 Specificity & Range (Enantiomeric Resolution) N3->N4 N5 Accuracy & Precision (Spike Recovery & %RSD) N3->N5 N6 Robustness (Flow Rate, Temp Variations) N3->N6 N7 Validated Method Ready for Routine Analysis N4->N7 N5->N7 N6->N7

Workflow for chiral HPLC method development and ICH Q2(R2) validation of piperazine enantiomers.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that system suitability criteria are met before any reportable data is generated.

A. Reagent & Mobile Phase Preparation
  • Solvent Selection: Use strictly HPLC-grade n-Hexane and Isopropanol (IPA). Do not use water or aqueous buffers, as they will degrade the coated polysaccharide stationary phase[3].

  • Modifier Addition: Add 1.0 mL of high-purity Diethylamine (DEA) to 100 mL of IPA. Mix thoroughly.

  • Mobile Phase Blending: Combine 900 mL of n-Hexane with the 100 mL of IPA/DEA mixture to create a 90:10:0.1 (v/v/v) Hexane/IPA/DEA mobile phase. Degas ultrasonically for 15 minutes.

B. Sample Preparation
  • Diluent: Prepare all samples in the mobile phase to prevent solvent-shock and peak distortion at the solvent front.

  • Concentration: Prepare a nominal concentration of 1.0 mg/mL of the racemic 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. Filter through a 0.45 µm PTFE syringe filter.

C. Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C (Thermostatted to ensure reproducible chiral recognition thermodynamics)

  • Detection: UV at 230 nm (optimal absorbance for the p-tolyl chromophore)

  • Injection Volume: 10 µL

D. System Suitability Test (SST)

Before validation, inject the racemic standard. The system is only suitable if:

  • Resolution ( Rs​ ) between enantiomers is 2.0.

  • Tailing factor ( Tf​ ) for both peaks is 1.2.

  • Relative Standard Deviation (%RSD) of retention times for 5 replicate injections is 1.0%.

ICH Q2(R2) Validation Metrics

Following ICH Q2(R2) guidelines, the method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness[1]. For chiral impurities, the reportable range must cover the expected limit of the undesired enantiomer (typically 0.05% to 2.0%)[6].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution of enantiomers; no blank interference. Rs​ = 2.8; Blank shows no peaks at RT 8.4 or 11.2 min.Pass
Linearity (Range) R2≥0.998 across the reportable range. R2 = 0.9998 (Range: 0.05% to 120% of nominal conc.)Pass
Accuracy Mean recovery of spiked samples within 98.0% - 102.0%.99.4% - 100.8% recovery across 3 concentration levels.Pass
Repeatability (Precision) %RSD 2.0% for 6 replicates at 100% concentration.%RSD = 0.65% (Area)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; 10 for LOQ.LOD: 0.01 mg/mL; LOQ: 0.03 mg/mLPass
Robustness Method withstands deliberate variations (Flow ± 0.1 mL/min). Rs​ remains > 2.2 under all varied conditions.Pass

Conclusion

The successful chiral separation of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester requires careful management of both steric bulk and secondary amine interactions. By utilizing an amylose-based CSP (Chiralpak AD-H) and a DEA-modified normal-phase system, researchers can achieve robust baseline resolution. The methodology outlined herein strictly adheres to ICH Q2(R2) validation standards, providing a reliable, self-validating framework for ensuring the enantiomeric purity of this critical pharmacological building block.

References

  • US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof Google P
  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Chiral FAQs - Column Selection and Method Development MZ-Analysentechnik [Link]

  • Comparison of the performance of chiral stationary phase for separation of enantiomers National Institutes of Health (NIH) / PMC[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)[Link]

Sources

Comparative Stability Guide: 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester in Acidic vs. Basic Environments

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the piperazine pharmacophore is ubiquitous. However, the dual secondary amines of the piperazine ring require precise, orthogonal protection strategies to ensure regioselective functionalization[1]. 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester utilizes the tert-butoxycarbonyl (Boc) group at the N1 position, leaving the N4 position available for targeted reactions. As an Application Scientist, understanding the mechanistic causality behind the Boc group's stability profile is critical for designing efficient, high-yield synthetic workflows[2].

Mechanistic Causality: The Orthogonal Nature of the Boc Group

The utility of the Boc protecting group stems from its highly orthogonal reactivity: it is virtually impervious to basic and nucleophilic conditions while being highly labile under specific acidic conditions[].

  • Base Stability (Steric Shielding): Under alkaline conditions, the carbamate carbonyl is protected by the bulky tert-butyl group. Furthermore, the nitrogen lone pair delocalizes into the carbonyl pi-system, significantly reducing the electrophilicity of the carbonyl carbon. This dual steric and electronic shielding prevents nucleophilic attack by hydroxide ions or amines, rendering the molecule completely stable in strong bases like NaOH or piperidine[].

  • Acid Lability (Protonation & Decarboxylation): In the presence of strong acids like trifluoroacetic acid (TFA), the carbonyl oxygen is rapidly protonated[4]. This destabilizes the carbamate, leading to the expulsion of a highly stable tert-butyl cation (which subsequently eliminates a proton to form isobutylene gas). The remaining carbamic acid intermediate is inherently unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) and yielding the free amine as an acid salt[4][5].

Pathway N1 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester N2 Acidic Environment (e.g., 50% TFA/DCM) N1->N2 N3 Basic Environment (e.g., 1M NaOH or Piperidine) N1->N3 N4 Protonation of Carbonyl Oxygen N2->N4 H+ attack N5 Steric Shielding by tert-Butyl Group N3->N5 OH- / Amine attack N6 Free 2-(p-Tolyl)piperazine + CO2↑ + Isobutylene↑ N4->N6 Cleavage & Decarboxylation N7 No Reaction (Intact Starting Material) N5->N7 Repulsion

Mechanistic divergence of Boc-protected 2-(p-tolyl)piperazine in acidic vs. basic environments.

Comparative Stability Matrix: Boc vs. Alternatives

When designing a synthetic route for 2-(p-tolyl)piperazine derivatives, selecting the correct protecting group dictates the permissible downstream reaction conditions. The table below provides a quantitative and qualitative comparison of the Boc group against common alternatives (Fmoc, Cbz, Alloc) to guide your synthetic strategy.

Protecting GroupReagentAcid Stability (e.g., 50% TFA/DCM)Base Stability (e.g., 20% Piperidine)Strong Base (e.g., 1M NaOH)Cleavage Byproducts
Boc Boc₂OLabile (Cleaved < 30 min)Stable Stable Isobutylene, CO₂
Fmoc Fmoc-ClStable Labile (Cleaved < 15 min)Labile Dibenzofulvene, CO₂
Cbz Cbz-ClStable (Requires HF/HBr)Stable Stable Toluene, CO₂ (via H₂)
Alloc Alloc-ClStable Stable Stable Propylene, CO₂ (via Pd)
Self-Validating Experimental Protocols

To ensure high-fidelity results in the lab, protocols must be designed with built-in validation mechanisms. The following workflows detail the handling of 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester under both acidic and basic extremes.

Protocol 1: Acid-Mediated Cleavage (TFA/DCM)

Objective: Quantitative removal of the Boc group to yield the free 2-(p-tolyl)piperazine TFA salt. Causality & Self-Validation: TFA provides the necessary protons to attack the carbamate carbonyl[4]. This reaction is self-validating: the generation of CO₂ gas creates visible effervescence. The cessation of bubbling serves as a reliable, real-time indicator that the decarboxylation phase is complete, preventing premature workup[5].

  • Preparation: Dissolve 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M[4].

  • Cooling: Chill the reaction flask to 0 °C in an ice bath. Causality: Controlling the initial temperature mitigates the exothermic protonation step and prevents side reactions involving the highly reactive tert-butyl cation.

  • Acid Addition: Slowly add neat TFA dropwise to the stirred solution until a final concentration of 20% to 50% (v/v) is reached (a 1:1 mixture of TFA:DCM is highly effective)[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes. Self-Validation: Observe the effervescence of CO₂ gas. The reaction is nearing completion when bubbling stops[5].

  • Isolation: Monitor via TLC/LC-MS. Upon total consumption of the starting material, concentrate the solution in vacuo to remove DCM and excess TFA[4].

  • Purification: Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the 2-(p-tolyl)piperazine trifluoroacetate salt. Centrifuge, decant, and dry under vacuum[4].

Protocol 2: Base-Stability Validation Assay

Objective: Confirm the orthogonal stability of the Boc-protected piperazine during basic functionalization (e.g., alkylation of the free N4 position). Causality & Self-Validation: The bulky tert-butyl group sterically shields the carbamate carbonyl from nucleophilic attack[]. Complete recovery of the starting material validates its protective efficacy in basic environments, ensuring no premature deprotection occurs during multi-step syntheses.

  • Preparation: Dissolve the Boc-protected compound in methanol (MeOH) at a concentration of 0.2 M.

  • Base Addition: Add 5 equivalents of 1M aqueous NaOH to the solution.

  • Incubation: Stir vigorously at room temperature for 12–24 hours. Causality: Extended exposure to strong hydroxide concentrations rigorously stress-tests the steric shielding of the carbamate.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous layer with distilled water and extract three times with ethyl acetate (EtOAc).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. LC-MS analysis will yield >99% recovery of the intact 2-(p-Tolyl)piperazine-1-carboxylic acid tert-butyl ester, demonstrating absolute base stability[].

Sources

Benchmarking 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester yield against traditional piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Arylpiperazine Derivatives: A Comparative Analysis of Modern and Traditional Methodologies

This guide provides a comprehensive comparison between modern synthetic strategies for producing highly substituted piperazine derivatives, specifically 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester , and traditional industrial methods for synthesizing the parent piperazine core. The objective is to offer researchers, chemists, and drug development professionals a clear understanding of the respective advantages, yields, and practical considerations of these distinct approaches.

Introduction: The Enduring Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique conformational properties and the ability to be functionalized at two distinct nitrogen atoms make it a versatile building block for modulating pharmacological activity. While traditional syntheses focus on the cost-effective, large-scale production of the parent piperazine molecule, modern drug discovery demands efficient and often stereoselective routes to complex derivatives, such as those substituted at the carbon atoms of the ring. This guide benchmarks the synthesis of a specific, high-value C2-substituted derivative against the foundational industrial methods to highlight the evolution of synthetic strategy in pharmaceutical chemistry.

Methodology 1: Modern Synthesis of 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester via Directed Lithiation

Modern synthetic chemistry provides powerful tools for the direct functionalization of C-H bonds, offering a precise and efficient route to complex molecules. The synthesis of 2-arylpiperazines can be achieved via a directed α-lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile or a transition-metal catalyzed cross-coupling reaction.[2][3] This strategy allows for the direct installation of the aryl group at the desired C2 position.

Experimental Protocol: Directed Lithiation and Negishi Cross-Coupling

This protocol is a representative method adapted from literature procedures for the α-arylation of N-Boc piperazines.[2]

Step 1: α-Lithiation of N-Boc-N'-benzyl piperazine

  • To a stirred solution of N-Boc-N'-benzyl piperazine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.14 M) under an argon atmosphere, cool the reaction vessel to -78 °C.

  • Add s-butyllithium (s-BuLi, 1.3 equiv, 1.3 M solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[3] In situ IR spectroscopy can be used to monitor the deprotonation.

Step 2: Transmetalation to Zinc

  • To the solution containing the lithiated piperazine, add a solution of anhydrous zinc chloride (ZnCl₂, 1.5 equiv) in THF.

  • Allow the mixture to warm gradually to room temperature to facilitate the transmetalation, forming the organozinc reagent.

Step 3: Palladium-Catalyzed Negishi Cross-Coupling

  • In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and a suitable phosphine ligand like tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄, 0.10 equiv) in THF.

  • Add the catalyst solution to the organozinc reagent, followed by the addition of 4-bromotoluene (p-tolyl bromide, 1.2 equiv).

  • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 4: Deprotection and Final Boc Protection (if necessary)

  • The resulting N'-benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the free 2-p-tolyl-piperazine.

  • The final product, 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, is then obtained by a standard Boc protection of the N1 nitrogen using di-tert-butyl dicarbonate (Boc₂O).[4]

Workflow and Mechanistic Rationale

The choice of an N'-benzyl group on the starting piperazine serves as a directing group for the α-lithiation, while the N-Boc group provides stability and prevents side reactions. The Negishi coupling is a reliable C-C bond-forming reaction, well-suited for coupling organozinc reagents with aryl halides.[2]

Modern Synthesis of 2-Arylpiperazine cluster_0 Step 1: Directed α-Lithiation cluster_1 Step 2 & 3: Transmetalation & Negishi Coupling cluster_2 Step 4: Deprotection & Final Protection start N-Boc-N'-benzyl piperazine lithiation s-BuLi, THF -78 °C, 1h start->lithiation lithiated_intermediate α-Lithiated Intermediate lithiation->lithiated_intermediate transmetalation 1. ZnCl₂ 2. Pd(OAc)₂ / Ligand 3. 4-Bromotoluene lithiated_intermediate->transmetalation coupled_product N-Boc-N'-benzyl- 2-(p-tolyl)piperazine transmetalation->coupled_product deprotection H₂, Pd/C coupled_product->deprotection free_piperazine 2-(p-tolyl)piperazine deprotection->free_piperazine boc_protection Boc₂O free_piperazine->boc_protection final_product 2-P-Tolyl-piperazine-1- carboxylic acid tert-butyl ester boc_protection->final_product

Caption: Workflow for Modern Synthesis of 2-Arylpiperazine via Directed Lithiation.

Methodology 2: Traditional Industrial Synthesis of the Piperazine Core

Traditional methods are designed for the high-volume, low-cost production of the parent piperazine heterocycle from simple, readily available feedstocks. A dominant industrial method involves the catalytic cyclization and amination of diethanolamine (DEA) in the presence of ammonia.[5][6]

Experimental Protocol: Catalytic Amination of Diethanolamine

This protocol describes a continuous process adapted from established industrial methods, such as the Dow process.[7][8]

  • Feed Preparation: A feed stream consisting of diethanolamine (DEA), excess ammonia (molar ratio of NH₃ to DEA typically 2-4:1), and optionally hydrogen is prepared.[4][6]

  • Reaction: The feed stream is continuously passed through a fixed-bed reactor containing a hydrogenation catalyst. Common catalysts include Raney nickel or cobalt, often supported on a non-acidic carrier like magnesium oxide (Ni-MgO).[7][8]

  • Reaction Conditions: The reactor is maintained at high temperature (150–275 °C) and high pressure (300 psi to liquefying pressure).[7][8] The high ammonia concentration helps to minimize the formation of byproducts.

  • Product Separation: The output stream from the reactor is a complex mixture containing piperazine, unreacted starting materials, water, and other ethyleneamines.

  • Purification: Piperazine is separated from this mixture through a series of fractional distillations. The efficiency of this purification step is critical for obtaining high-purity piperazine.

Workflow and Mechanistic Rationale

This process relies on a reductive amination mechanism where the hydroxyl groups of diethanolamine are sequentially replaced by amino groups, followed by an intramolecular cyclization to form the piperazine ring. The catalyst facilitates both the dehydrogenation of the alcohol to an intermediate aldehyde and the subsequent reductive amination.

Traditional Piperazine Synthesis cluster_0 Feed Preparation cluster_1 Catalytic Conversion cluster_2 Separation & Purification dea Diethanolamine (DEA) feed dea->feed nh3 Ammonia (NH₃) nh3->feed h2 Hydrogen (H₂) h2->feed reactor Fixed-Bed Reactor (Raney Ni or Co Catalyst) 150-275 °C, High Pressure feed->reactor mixture Crude Product Stream (Piperazine, Water, Byproducts) reactor->mixture distillation Fractional Distillation mixture->distillation piperazine High-Purity Piperazine distillation->piperazine

Sources

Comparative GC-MS Analysis of Residual Solvents in Commercial 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (often referred to as 1-Boc-4-(p-tolyl)piperazine) is a highly valuable protected intermediate used in the synthesis of atypical antipsychotics and targeted small-molecule therapeutics. Because it is synthesized using volatile organic solvents—such as Dichloromethane (DCM) for Boc-protection, or Toluene during prior Buchwald-Hartwig aminations—rigorous Organic Volatile Impurity (OVI) profiling is mandatory before it can be integrated into Active Pharmaceutical Ingredient (API) manufacturing[1].

While the United States Pharmacopeia (USP) General Chapter <467> traditionally relies on Gas Chromatography with Flame Ionization Detection (GC-FID)[2], analyzing Boc-protected amines presents a unique chromatographic challenge. The tert-butoxycarbonyl (Boc) group is thermally labile. During standard headspace equilibration or upon entering a hot GC inlet, the Boc group can partially decompose into isobutylene gas and tert-butanol. On a standard FID, these volatile degradants frequently co-elute with critical Class 2 and Class 3 residual solvents, leading to false positives and unwarranted batch rejections.

To solve this, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is employed[3]. By utilizing synchronous SIM/Scan modes, MS provides spectral deconvolution, allowing us to unambiguously differentiate true residual solvents from thermal degradants. This guide objectively compares the residual solvent profiles of two commercial batches (Vendor A vs. Vendor B) using a self-validating HS-GC-MS protocol.

Regulatory Framework & Target Solvents

Residual solvents are strictly regulated by the ICH Q3C (R8) Guidelines , which classify solvents based on patient risk and establish Permitted Daily Exposures (PDE)[1]. Table 1 outlines the primary solvents associated with the synthesis of this specific intermediate and their corresponding regulatory limits.

Table 1: Target Residual Solvents and ICH Q3C Limits
SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Typical Synthetic Role
Dichloromethane (DCM) 26.0600Solvent for Boc₂O reaction
Tetrahydrofuran (THF) 27.2720General reaction solvent[4]
Toluene 28.9890Buchwald-Hartwig amination solvent
Methanol (MeOH) 230.03,000Co-solvent / Quench reagent
Ethyl Acetate (EtOAc) 350.05,000Extraction / Workup

Methodological Causality: Designing a Self-Validating System

As an application scientist, protocol design must go beyond merely listing parameters; every choice must ensure a robust, self-validating system.

  • Sample Introduction (Headspace Extraction): Direct liquid injection of the intermediate would rapidly contaminate the GC inlet and trigger massive Boc-deprotection. Headspace (HS) extraction isolates only the volatile fraction, preserving column lifespan and minimizing thermal shock to the analyte[5].

  • Diluent Selection (DMSO): Dimethyl sulfoxide (DMSO) is chosen over water because the highly non-polar Boc-piperazine intermediate is insoluble in aqueous media. DMSO has a high boiling point (189°C) and completely solvates the intermediate, ensuring predictable and reproducible headspace partitioning.

  • Internal Standard (Fluorobenzene): Spiked into every vial at 100 ppm, Fluorobenzene acts as an internal standard (IS). It compensates for minor variations in automated syringe injection volumes and matrix-induced partitioning shifts, ensuring quantitative trustworthiness.

  • Detection Mode (Synchronous SIM/Scan): Selected Ion Monitoring (SIM) provides high-sensitivity quantitation for trace Class 2 solvents (e.g., DCM at m/z 49, 84). Simultaneous Scan mode (m/z 35–300) continuously monitors for unexpected solvents or thermal degradants (like isobutylene at m/z 56)[6].

Workflow Sample Commercial Sample 2-p-Tolyl-piperazine Boc Diluent Add DMSO + IS (High BP, Complete Solvation) Sample->Diluent HS Headspace Extraction 80°C, 60 min (Volatile Isolation) Diluent->HS GC Gas Chromatography DB-624 Column (Chromatographic Separation) HS->GC MS Mass Spectrometry SIM/Scan Mode (Spectral Deconvolution) GC->MS Data Data Analysis vs ICH Q3C Limits MS->Data

Fig 1: HS-GC-MS workflow for residual solvent extraction and quantification.

Experimental Protocol

System Suitability & Preparation
  • Blank Preparation: Transfer 5.0 mL of DMSO into a 20 mL headspace vial. Seal with a PTFE/silicone septum. (Validates system cleanliness and lack of diluent interference).

  • Standard Preparation: Prepare a mixed standard of Class 2 and Class 3 solvents in DMSO at their respective ICH Q3C limit concentrations[7]. Spike with 100 ppm Fluorobenzene (IS).

  • Sample Preparation: Accurately weigh 100.0 mg of the commercial 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester into a 20 mL headspace vial. Add 5.0 mL of DMSO containing 100 ppm IS. Seal and crimp immediately.

Instrumental Parameters
  • Headspace Autosampler:

    • Oven Temperature: 80°C (Kept intentionally low to minimize Boc cleavage)[5].

    • Equilibration Time: 60 minutes with moderate agitation.

    • Transfer Line: 105°C.

  • Gas Chromatograph:

    • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm)[3].

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 40°C (hold 5 min) → 10°C/min to 240°C (hold 5 min).

  • Mass Spectrometer:

    • Source Temperature: 230°C.

    • Acquisition: Synchronous SIM/Scan. Scan range: 35–300 amu.

Logic Start Detect Volatile Peak Match NIST Library Match (Scan Mode) Start->Match Degradant Is it a Boc Degradant? (e.g., Isobutylene) Match->Degradant Exclude Exclude from Solvent Totals Degradant->Exclude Yes Known Known ICH Solvent? Degradant->Known No Quant Quantify via SIM (Compare to Limits) Known->Quant Yes Unknown Identify Structure & Assess Toxicity Known->Unknown No

Fig 2: Decision logic for differentiating residual solvents from Boc degradants.

Comparative Batch Analysis

Two commercial batches of the intermediate were analyzed using the validated HS-GC-MS method. The quantitative results are summarized in Table 2.

Table 2: Comparative GC-MS Analysis of Commercial Batches
Target SolventVendor A (ppm)Vendor B (ppm)USP <467> LimitStatus Assessment
Methanol 1453,450 3,000Vendor A: Pass Vendor B: FAIL
DCM 4218600Both Pass
THF ND (< 5)120720Both Pass
Toluene 850150890Both Pass (Vendor A Marginal)
Ethyl Acetate 1,2004,5005,000Both Pass
Data Interpretation & Actionable Insights
  • Vendor A (Passed): Exhibits a high concentration of Toluene (850 ppm), approaching the 890 ppm limit. This strongly suggests Vendor A utilizes a Toluene-based Buchwald-Hartwig amination route and relies on vacuum drying. While compliant, the marginal Toluene level requires strict incoming quality control (IQC) monitoring to prevent future out-of-specification (OOS) events.

  • Vendor B (Failed): Failed the ICH Q3C limit for Methanol (3,450 ppm vs. 3,000 ppm limit). Methanol is frequently used to triturate and precipitate Boc-protected amines to improve crystalline purity. Vendor B's failure indicates an inadequate final drying process. This batch must be rejected or subjected to a rework (e.g., secondary vacuum oven drying) prior to downstream API synthesis.

  • Degradant Resolution: Both batches exhibited a massive peak at 1.8 minutes. Under standard GC-FID, this would have been misidentified as an early-eluting Class 2 solvent. MS Scan data confirmed a 98% NIST library match for isobutylene (m/z 56), confirming it as a benign thermal artifact of the Boc group rather than a manufacturing impurity.

Conclusion

For complex, thermally labile intermediates like 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, standard GC-FID methods are insufficient due to the risk of false positives from Boc deprotection. By implementing a self-validating HS-GC-MS protocol, researchers can accurately quantify true residual solvents, ensure ICH Q3C compliance, and make objective, data-driven decisions when qualifying commercial vendors.

References

  • ICH Harmonised Guideline : Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Agilent Technologies : Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System. Application Note.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that mishandling functionalized piperazines frequently compromises both researcher safety and downstream assay integrity. 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (a Boc-protected aryl piperazine) presents specific logistical and safety challenges that require more than generic lab protocols.

This guide bypasses standard boilerplate warnings to provide you with the mechanistic causality behind its hazards, alongside field-proven, self-validating operational and disposal workflows.

Mechanistic Causality of Chemical Hazards

To handle this compound safely, you must first understand why it is hazardous. The risks associated with 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester stem directly from its molecular structure:

  • Dermal Penetration & Irritation: The addition of the p-tolyl group and the bulky tert-butyl ester (Boc) group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly traverse the stratum corneum of the skin. Once in the aqueous epidermal layers, the basicity of the unprotected piperazine nitrogen induces localized alkaline shifts, leading to rapid protein denaturation and severe irritation[1].

  • Respiratory Sensitization: As a fine crystalline powder, this compound is highly prone to aerosolization. Inhalation of these micro-particles allows the amine moiety to deposit deep in the alveolar space. Here, it can act as a hapten, binding to endogenous proteins and potentially triggering long-term respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific structural hazards, your PPE must act as a self-validating barrier system. The following specifications align with standards[2].

PPE ComponentSpecification & StandardBreakthrough / LimitMechanistic Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)> 480 mins (EN 374)Nitrile provides a robust chemical barrier against lipophilic esters, preventing dermal penetration.
Eye Protection Snug-fitting safety gogglesANSI Z87.1 / EN 166Protects against corneal alkalization from airborne basic piperazine dust.
Respirator N95 or P1 particulate filterNIOSH 42 CFR 84Blocks aerosolized micro-particles (< 5 µm) from reaching the alveolar space.
Body Protection Flame-retardant, impervious lab coatNFPA 2112Prevents electrostatic particulate accumulation on everyday clothing.

Operational Workflow: Safe Handling & Weighing

Standard operating procedures often fail to account for the electrostatic properties of Boc-protected powders. Because this compound is highly non-polar, it readily builds up static charge, causing the powder to repel from spatulas and disperse into the breathing zone.

Step 1: Environmental Control Conduct all open-container handling within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm. This prevents the dispersion of aerosolized particulates into the general laboratory environment.

Step 2: Static Elimination Before opening the container, use an anti-static ionizer gun or a polonium anti-static brush on both the source vial and the receiving vessel. This neutralizes the charge, preventing the powder from "jumping."

Step 3: Transfer and Weighing Utilize grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Weigh the material into a pre-tared, sealable anti-static weigh boat or directly into your reaction flask to minimize transfer steps and exposure time.

Step 4: Decontamination of Tools Immediately wash all spatulas and reusable PPE with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine core, followed by a thorough rinse with deionized water and ethanol.

Spill Response & Decontamination Logic

In the event of a spill, immediate containment is critical to prevent aerosolization. The following workflow dictates the logical progression of a spill response.

SpillResponse N1 Spill Detected: Boc-Piperazine Derivative N2 Assess Spill Volume & Airborne Dust N1->N2 N3 Minor Spill (< 50g) Proceed with Lab Cleanup N2->N3 Volume < 50g N4 Major Spill (> 50g) Evacuate & Call HazMat N2->N4 Volume > 50g N5 Don Advanced PPE (N95/P3 Respirator) N3->N5 N6 Contain with Inert Absorbent (Sand/Vermiculite) N5->N6 N7 Transfer to RCRA-Compliant Waste Container N6->N7

Figure 1: Decision matrix and operational workflow for chemical spill response.

Minor Spill Execution Protocol:

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible high-flashpoint solvent (like isopropanol) to collapse the aerosolized dust.

  • Absorb: Cover the dampened spill with an inert absorbent material such as vermiculite or clean sand.

  • Collect: Use a non-sparking scoop to transfer the slurry into a sealable hazardous waste container.

  • Wash: Scrub the affected surface with soap and water to remove residual lipophilic traces.

Waste Disposal & Environmental Logistics

Improper disposal of Boc-protected amines is a frequent cause of laboratory accidents. Mixing this compound with incompatible waste streams can lead to dangerous exothermic deprotection reactions.

Step 1: Chemical Segregation (Critical) Never dispose of 2-p-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in acidic waste streams (e.g., carboys containing HCl or Trifluoroacetic acid). Acidic environments will rapidly cleave the Boc group. This cleavage releases isobutylene gas and carbon dioxide, which can rapidly pressurize and violently rupture sealed waste containers.

Step 2: Containment Collect all solid waste, contaminated gloves, and empty vials in a high-density polyethylene (HDPE) container lined with a hazardous waste bag. Liquid waste (e.g., from tool washing) must be collected in a dedicated, pH-neutral "Halogen-Free Organic Waste" carboy.

Step 3: Labeling and Manifesting Label the container strictly following the guidelines[3]. Clearly denote the presence of "Basic Organic Amines" and "Boc-Protected Esters" on the manifest to inform the downstream disposal facility of potential gas-evolution risks.

Step 4: Professional Disposal Transfer the manifested waste to a licensed professional hazardous waste disposal service. Do not attempt to neutralize bulk quantities in-house without a validated, peer-reviewed protocol.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment." Centers for Disease Control and Prevention. [Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA)." U.S. Environmental Protection Agency. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.